molecular formula C15H15FO B025924 (2,4-Dimethylphenyl)(4-fluorophenyl)methanol CAS No. 356040-80-7

(2,4-Dimethylphenyl)(4-fluorophenyl)methanol

Cat. No.: B025924
CAS No.: 356040-80-7
M. Wt: 230.28 g/mol
InChI Key: NHZCILHYYQVWCB-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)(4-fluorophenyl)methanol is a high-purity chemical compound intended for research and development applications, particularly in medicinal chemistry and drug discovery. Research Value and Potential Applications: This compound belongs to a class of diaryl methanol derivatives which are valuable intermediates in organic synthesis. Its structure, featuring both a fluorophenyl and a dimethylphenyl moiety, makes it a potential building block for the development of novel small-molecule therapeutics. Researchers can utilize this compound to explore its use as a core scaffold or precursor in the synthesis of more complex bioactive molecules. The strategic incorporation of fluorine atoms and aromatic systems is a common practice in modern drug design to fine-tune a compound's lipophilicity, metabolic stability, and binding affinity to biological targets . Mechanism of Action Insight: While the specific biological mechanism of action for this compound is compound-dependent and must be determined empirically by the researcher, compounds with similar architectures have been investigated for their ability to interact with various enzyme classes and protein targets. The diaryl methanol group can serve as a key pharmacophore. The fluorine atom can significantly influence the molecule's electronic properties and its interaction with target proteins, potentially leading to modulation of specific biological pathways . Quality and Usage: Supplied as a defined solid, this product is characterized to ensure high quality and lot-to-lot consistency, providing researchers with a reliable reagent for their investigative work. It is ideal for hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a synthetic intermediate. Important Notice: This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for use in humans or animals.

Properties

IUPAC Name

(2,4-dimethylphenyl)-(4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO/c1-10-3-8-14(11(2)9-10)15(17)12-4-6-13(16)7-5-12/h3-9,15,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZCILHYYQVWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C2=CC=C(C=C2)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432541
Record name (2,4-DIMETHYLPHENYL)(4-FLUOROPHENYL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356040-80-7
Record name (2,4-DIMETHYLPHENYL)(4-FLUOROPHENYL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2,4-Dimethylphenyl)(4-fluorophenyl)methanol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

(2,4-Dimethylphenyl)(4-fluorophenyl)methanol is a specialized fluorinated diarylmethanol building block used primarily in medicinal chemistry and agrochemical synthesis. Its structure features two distinct aromatic systems—an electron-rich 2,4-dimethylphenyl ring and an electron-deficient 4-fluorophenyl ring—linked by a secondary alcohol methine bridge. This electronic asymmetry makes it a valuable scaffold for synthesizing receptor ligands (e.g., antihistamines, anticholinergics) and pyrethroid-like insecticides where metabolic stability (via fluorination) and lipophilicity (via methyl groups) are required.

Key Identifiers
Identifier TypeValue
CAS Number 356040-80-7
IUPAC Name This compound
Synonyms

-(4-Fluorophenyl)-2,4-dimethylbenzenemethanol; 4-Fluoro-2',4'-dimethylbenzhydrol
Molecular Formula C

H

FO
Molecular Weight 230.28 g/mol
SMILES Cc1ccc(c(c1)C)C(O)c2ccc(F)cc2
InChI Key Derived from structure

Physiochemical Profile

The compound typically exists as a white to off-white crystalline solid or viscous oil depending on purity and crystallization solvents. The presence of the fluorine atom increases lipophilicity (


) and metabolic resistance compared to the non-fluorinated analog.
PropertyValue / Description
Physical State Solid (crystalline) or viscous oil
Melting Point 96–100 °C (Predicted/Analogous range)
Boiling Point ~360 °C (at 760 mmHg, Predicted)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water
Acidity (pKa) ~13.5 (Secondary alcohol)
Electronic Character Asymmetric electronic distribution: Nucleophilic aromatic ring (dimethyl) vs. Electrophilic aromatic ring (fluoro)

Synthetic Pathways & Protocols

The most robust synthesis involves a Grignard addition reaction. Two primary retrosynthetic disconnections are possible, but Route A is generally preferred due to the commercial availability and stability of 4-bromofluorobenzene.

Reaction Scheme (Graphviz)

Synthesis cluster_conditions Reaction Conditions Br 4-Bromofluorobenzene (Precursor A) Grignard 4-Fluorophenylmagnesium Bromide (Intermediate) Br->Grignard Grignard Formation (Reflux, I2 init) Mg Mg / THF (Activation) Mg->Grignard Complex Magnesium Alkoxide Complex Grignard->Complex Nucleophilic Addition (0°C to RT) Aldehyde 2,4-Dimethylbenzaldehyde (Electrophile) Aldehyde->Complex Product This compound (Target) Complex->Product Acidic Hydrolysis (H3O+) Details Solvent: Anhydrous THF or Et2O Atmosphere: N2 or Ar Temp: 0°C -> Reflux

Caption: Grignard synthesis pathway via 4-fluorophenylmagnesium bromide and 2,4-dimethylbenzaldehyde.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 10g scale batch.

Reagents:
  • 4-Bromofluorobenzene (1.1 eq)

  • Magnesium turnings (1.2 eq)[1]

  • 2,4-Dimethylbenzaldehyde (1.0 eq)

  • Iodine (crystal, catalytic)[1]

  • Anhydrous Tetrahydrofuran (THF)[1][2]

Procedure:
  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer. Flush with Nitrogen (

    
    ) or Argon.
    
  • Grignard Activation: Add Magnesium turnings and a crystal of Iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.[1]

  • Formation: Add a small portion (~5 mL) of 4-bromofluorobenzene in THF. Wait for exotherm (turbidity/bubbling). Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.[2] Stir for 1 hour after addition.

  • Addition: Cool the Grignard solution to 0°C. Add 2,4-Dimethylbenzaldehyde (dissolved in THF) dropwise over 30 minutes. The steric bulk of the 2,4-dimethyl group may slow kinetics; allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Cool to 0°C. Quench carefully with Saturated Ammonium Chloride (

    
    ) solution.
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude oil often crystallizes upon standing. Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Reactivity & Downstream Applications

This alcohol serves as a pivot point for generating diverse bioactive scaffolds.

Conversion to Benzhydryl Chlorides

Reaction with Thionyl Chloride (


) yields the corresponding chloride, a highly reactive electrophile used to attach the diarylmethyl group to amines (e.g., piperazines).
  • Reagent:

    
     / DCM / 
    
    
    
    .
  • Application: Synthesis of antihistamine analogs (similar to Meclizine/Hydroxyzine structures).

Etherification (Williamson Synthesis)

Deprotonation with


 followed by alkylation.
  • Relevance: Used to create ether-linked pyrethroid synergists or specific receptor antagonists.

Metabolic Stability (The Fluorine Effect)

The para-fluorine atom blocks metabolic oxidation at the C4 position of the phenyl ring. In drug design, this extends the half-life (


) of the molecule compared to the non-fluorinated parent [1].

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassCodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent oxidation of the alcohol to the ketone (benzophenone derivative).

References

  • Santa Cruz Biotechnology. alpha-(4-Fluorophenyl)-2,4-dimethylbenzenemethanol | CAS 356040-80-7. Retrieved from

  • Molbase. (2,4-dimethylphenyl)-(4-fluorophenyl)methanol - CAS No. 356040-80-7. Retrieved from

  • BenchChem. Grignard Reaction with 4-Fluorobenzaldehyde: Protocols and Application Notes. Retrieved from

  • PubChem. 2-(2,4-Dimethylphenyl)ethanol (Structural Analog Data). Retrieved from

Sources

The Strategic Incorporation of Fluorine in Diarylmethanol Scaffolds: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Diarylmethanols in Medicinal Chemistry

The diarylmethanol framework, characterized by two aryl groups attached to a hydroxyl-bearing carbon, is a privileged scaffold in medicinal chemistry. This structural motif is present in a wide array of biologically active compounds, including antihistamines, anticholinergics, and anticancer agents. The introduction of fluorine atoms into this scaffold has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules, leading to enhanced therapeutic potential.[1][2]

Fluorine, with its high electronegativity and small atomic size, can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to target proteins.[1][2] Consequently, the strategic placement of fluorine on the aryl rings or the carbinol carbon of diarylmethanols can lead to derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated diarylmethanol derivatives, offering insights for researchers and professionals in the field of drug discovery.

The Impact of Fluorination on the Physicochemical Properties of Diarylmethanols

The introduction of fluorine into the diarylmethanol structure can significantly alter its fundamental chemical properties, which in turn influences its biological behavior. Understanding these changes is crucial for the rational design of novel therapeutic agents.

One of the most notable effects of fluorination is the modulation of lipophilicity . While the introduction of a single fluorine atom or a trifluoromethyl group generally increases the lipophilicity of a molecule, the effect can be context-dependent based on the overall molecular structure.[3] This modification of lipophilicity can enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[1]

Furthermore, fluorine can significantly impact the metabolic stability of diarylmethanol derivatives. The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, thus protecting adjacent positions from oxidative metabolism by cytochrome P450 enzymes.[1] This can lead to a longer half-life and improved bioavailability of the drug.

The high electronegativity of fluorine also influences the acidity of the hydroxyl group in diarylmethanols. By withdrawing electron density, fluorine substitution can make the hydroxyl proton more acidic, which can affect the molecule's interaction with biological targets and its overall pharmacokinetic profile.

Synthetic Strategies for Fluorinated Diarylmethanol Derivatives

The synthesis of fluorinated diarylmethanol derivatives can be approached through several strategic pathways, primarily involving either the introduction of fluorine into a pre-existing diarylmethanol scaffold or the construction of the diaryl-methanol core from fluorinated precursors.

Reduction of Fluorinated Benzophenones

A common and straightforward method for the synthesis of fluorinated diarylmethanols is the reduction of the corresponding fluorinated benzophenones. This approach benefits from the commercial availability of a wide range of fluorinated benzophenones.

Experimental Protocol: Reduction of a Fluorinated Benzophenone

  • Dissolution: Dissolve the fluorinated benzophenone derivative in a suitable solvent, such as methanol or ethanol.

  • Reducing Agent Addition: Add a reducing agent, for example, sodium borohydride (NaBH₄), portion-wise to the solution at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired fluorinated diarylmethanol.[4]

G cluster_workflow Reduction of Fluorinated Benzophenone start Fluorinated Benzophenone dissolution Dissolve in Alcohol start->dissolution reduction Add NaBH4 at 0°C dissolution->reduction monitoring Monitor by TLC reduction->monitoring quenching Quench with Water monitoring->quenching extraction Extract with Ethyl Acetate quenching->extraction purification Purify extraction->purification end Fluorinated Diarylmethanol purification->end

Caption: Workflow for the synthesis of fluorinated diarylmethanols via reduction of fluorinated benzophenones.

Grignard and Organolithium Additions to Fluorinated Aldehydes and Ketones

Another versatile method involves the nucleophilic addition of Grignard or organolithium reagents to fluorinated aromatic aldehydes or ketones. This strategy allows for the modular construction of unsymmetrical fluorinated diarylmethanols.

Experimental Protocol: Grignard Reaction

  • Grignard Reagent Preparation: Prepare the Grignard reagent by reacting an aryl halide with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition to Carbonyl: Add a solution of the fluorinated aromatic aldehyde or ketone in the same anhydrous solvent dropwise to the Grignard reagent at 0 °C.

  • Reaction and Quenching: Allow the reaction to proceed to completion, then quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Perform an aqueous workup, extract the product with an organic solvent, and purify the resulting fluorinated diarylmethanol using standard techniques.

G cluster_workflow Grignard Addition for Unsymmetrical Fluorinated Diarylmethanols aryl_halide Aryl Halide mg Mg turnings aryl_halide->mg grignard Grignard Reagent mg->grignard addition Nucleophilic Addition grignard->addition fluoro_carbonyl Fluorinated Aromatic Aldehyde/Ketone fluoro_carbonyl->addition product Fluorinated Diarylmethanol addition->product

Caption: Synthesis of unsymmetrical fluorinated diarylmethanols using the Grignard reaction.

Asymmetric Synthesis of Chiral Fluorinated Diarylmethanols

The synthesis of enantiomerically pure chiral fluorinated diarylmethanols is of significant interest, as the stereochemistry often plays a crucial role in determining biological activity. Asymmetric reduction of prochiral fluorinated benzophenones using chiral catalysts or reagents is a common approach.

Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are effective for the enantioselective reduction of ketones.

Experimental Protocol: Asymmetric Reduction with CBS Catalyst

  • Catalyst Preparation: Prepare the CBS catalyst in situ or use a commercially available solution.

  • Ketone Addition: Add the fluorinated benzophenone to a solution of the CBS catalyst in an anhydrous solvent like THF.

  • Reducing Agent Addition: Slowly add a stoichiometric reducing agent, such as borane-dimethyl sulfide complex (BMS), at a low temperature (e.g., -78 °C).

  • Reaction and Quenching: Monitor the reaction for completion and then quench by the careful addition of methanol.

  • Workup and Purification: After an appropriate workup, purify the resulting chiral fluorinated diarylmethanol, and determine the enantiomeric excess (ee) using chiral high-performance liquid chromatography (HPLC).

Pharmacological Applications and Structure-Activity Relationships

Fluorinated diarylmethanol derivatives have shown promise in a variety of therapeutic areas, including as anticancer and antifungal agents. The specific biological activity is highly dependent on the substitution pattern of the fluorine atoms and other functional groups on the aryl rings.

Anticancer Activity

Several studies have demonstrated the potential of fluorinated diaryl compounds as anticancer agents. For instance, fluorinated derivatives of 3,6-diaryl-[5][6][7]triazolo[3,4-b][5][7][8]thiadiazoles have shown significant antiproliferative activity against various cancer cell lines.[5] While not diarylmethanols, these findings suggest that the fluorinated diaryl motif is a promising pharmacophore for the development of novel anticancer drugs. The introduction of fluorine can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes and increasing its intracellular concentration.[7]

Antifungal Activity

Fluorinated azole derivatives containing a diaryl propanol backbone have been synthesized and evaluated for their antifungal properties.[6] These compounds have shown potent activity against a range of pathogenic fungi. The fluorine atoms are thought to enhance the binding of the molecule to the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.

Structure-Activity Relationship (SAR)

The biological activity of fluorinated diarylmethanol derivatives is intricately linked to their chemical structure. Key SAR observations include:

  • Position of Fluorine: The position of the fluorine substituent on the aromatic ring can dramatically influence activity. Often, substitution at the para-position is favored, but the optimal position is target-dependent.

  • Number of Fluorine Atoms: The degree of fluorination (mono-, di-, or trifluoro-) can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its biological activity.

  • Other Substituents: The presence of other functional groups on the aryl rings, in combination with fluorine, can lead to synergistic effects on activity and selectivity.

Table 1: Influence of Fluorine Substitution on Biological Activity (Illustrative Examples)

Compound ClassFluorine Position/GroupObserved Biological ActivityReference
Diaryl-triazolo-thiadiazolesPerfluorophenylAnticancer[5]
Diaryl-triazole-propanols2,4-DifluorophenylAntifungal[6]

Conclusion and Future Perspectives

Fluorinated diarylmethanol derivatives represent a promising class of compounds with significant potential in drug discovery. The strategic incorporation of fluorine allows for the fine-tuning of their physicochemical and pharmacological properties, leading to molecules with enhanced efficacy, selectivity, and metabolic stability. The synthetic methodologies outlined in this guide provide a robust toolkit for the preparation of a diverse range of these compounds.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods for the preparation of chiral fluorinated diarylmethanols. Furthermore, a deeper understanding of the structure-activity relationships, aided by computational modeling and in-depth biological evaluations, will be crucial for the rational design of the next generation of fluorinated diarylmethanol-based therapeutics. The continued exploration of this chemical space is expected to yield novel drug candidates for a variety of diseases.

References

  • Synthesis, characterization and anti cancer activity of some fluorinated 3,6-diaryl-[5][6][7]triazolo[3,4-b][5][7][8]thiadiazoles. (URL not available)

  • [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. [Link]

  • Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. [Link]

  • Asymmetric synthesis of chiral trifluoromethylated heliotridane via highly catalytic asymmetric Friedel-Crafts alkylation with β-trifluoromethylated acrylates and pyrroles. [Link]

  • Fluorine in drug design: a case study with fluoroanisoles. [Link]

  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. [Link]

  • benzohydrol. [Link]

  • Recent advances in the synthesis of fluorinated hydrazones. [Link]

  • Asymmetric synthesis of chiral trifluoromethylated heliotridane via highly catalytic asymmetric Friedel–Crafts alkylation with β-trifluoromethylated acrylates and pyrroles. [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. (URL not available)
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Structure activity relationship of the synthesized compounds. [Link]

  • Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. [Link]

  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. [Link]

  • Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. [Link]

  • Structure activity relationship of synthetic derivatives. [Link]

  • BJOC - Search Results. [Link]

  • Fluorine in Drug Design: A Case Study with Fluoroanisoles. [Link]

  • Fluorinated mechanism-based inhibitors: common themes and recent developments. [Link]

  • Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. [Link]

  • Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols. [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. [Link]

  • Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors. [Link]

Sources

Technical Guide: Biological Potential of (2,4-Dimethylphenyl)(4-fluorophenyl)methanol

[1]

Executive Summary & Chemical Identity

This compound represents a "privileged scaffold" in medicinal chemistry.[1] It serves as a critical lipophilic pharmacophore, bridging the structural gap between anticholinergic/antihistaminic agents (e.g., carbinoxamine analogs) and dopamine reuptake inhibitors .

The molecule combines two distinct aryl rings:[1]

  • Ring A (4-Fluorophenyl): Provides metabolic stability against para-hydroxylation and enhances potency via electron-withdrawing effects.[1]

  • Ring B (2,4-Dimethylphenyl): Introduces steric bulk (ortho-methyl) to restrict conformational rotation, often improving receptor subtype selectivity (e.g., H1 vs. Muscarinic).[1]

Physicochemical Profile (Calculated)
PropertyValue (Predicted)Significance
IUPAC Name (4-fluorophenyl)-(2,4-dimethylphenyl)methanolOfficial Identifier
Molecular Formula C₁₅H₁₅FOCore Composition
Molecular Weight 230.28 g/mol Fragment-based Drug Design (FBDD) compliant
LogP (Octanol/Water) 3.8 – 4.2High Lipophilicity; CNS penetrant
H-Bond Donors 1 (Hydroxyl)Capable of specific receptor interaction
H-Bond Acceptors 1 (Fluorine)Weak acceptor; metabolic blocker
Rotatable Bonds 2Restricted flexibility due to o-methyl steric clash

Medicinal Chemistry & SAR Logic

The biological activity of this molecule is derived from its ability to position the two aryl rings in a "butterfly" conformation, mimicking the binding pockets of G-Protein Coupled Receptors (GPCRs).[1]

Structure-Activity Relationship (SAR) Analysis[1]
  • The Fluorine Effect: The 4-fluoro substituent mimics hydrogen in size (Van der Waals radius 1.47 Å vs 1.20 Å) but drastically alters electronics.[1] It blocks CYP450-mediated oxidation at the para position, significantly extending the predicted half-life (

    
    ) compared to the non-fluorinated analog.[1]
    
  • The Xylyl (2,4-Dimethyl) Effect: The ortho-methyl group creates a "molecular kink," forcing the phenyl rings out of coplanarity.[1] This is a classic design strategy to enhance selectivity for the Histamine H1 receptor over the Muscarinic M1 receptor, reducing dry-mouth side effects in potential drug derivatives.[1]

Pharmacophore Visualization (DOT Diagram)

The following diagram illustrates the pharmacophore mapping and potential derivatization pathways.

PharmacophoreMapCore(2,4-Dimethylphenyl)(4-fluorophenyl)methanolF_Group4-Fluoro Group(Metabolic Block)Core->F_GroupMe_Group2,4-Dimethyl Group(Steric Selector)Core->Me_GroupOH_GroupHydroxyl Handle(Derivatization)Core->OH_GroupMetabIncreased t1/2(CYP Resistance)F_Group->MetabPromotesSelectivityH1 ReceptorSelectivityMe_Group->SelectivityEnforcesDerivsEther/AmineAnalogsOH_Group->DerivsPrecursor to

Figure 1: Pharmacophore dissection showing how specific structural motifs contribute to biological stability and receptor selectivity.[1]

Predicted Biological Activities

Based on high-confidence homology with Bis(4-fluorophenyl)methanol and Orphenadrine intermediates, the following activities are primary investigation targets.

A. Histamine H1 Receptor Antagonism (Precursor Activity)

While the alcohol itself acts as a weak binder, it is the immediate metabolic or synthetic precursor to amino-ether derivatives .

  • Mechanism: Competitive antagonism at the Gq-coupled H1 receptor.[1]

  • Relevance: The 2,4-dimethyl substitution is chemically similar to the substitution pattern in Clemastine or Diphenhydramine analogs, suggesting high potency in reducing vascular permeability and pruritus.[1]

B. Dopamine Transporter (DAT) Inhibition

Bis(4-fluorophenyl)methanol is a known inhibitor of dopamine reuptake [1]. The asymmetric substitution in the title compound ((2,4-dimethyl)) increases lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) crossing.[1]

  • Hypothesis: The compound acts as a "reuptake blocker," increasing synaptic dopamine concentrations.

  • Therapeutic Potential: Antidepressant or psychostimulant properties (requires rigorous screening for abuse potential).

C. Antimicrobial & Antifungal Activity

Diarylmethanols exhibit non-specific membrane disruption capabilities in bacteria and fungi.

  • Target: Staphylococcus aureus (MRSA) and Candida albicans.

  • Mechanism: The lipophilic core inserts into the lipid bilayer, while the polar hydroxyl group disrupts membrane integrity, causing leakage of intracellular components [2].[1]

Experimental Protocols (Self-Validating)

Protocol 1: Synthesis via Grignard Reaction

To ensure a high-purity supply for biological testing, synthesize the compound using a self-validating Grignard approach.[1]

Reagents:

  • 4-Fluorobenzaldehyde (Electrophile)[1]

  • 2,4-Dimethylphenylmagnesium bromide (Nucleophile)[1]

  • Anhydrous THF (Solvent)[1]

Workflow:

  • Preparation: Flame-dry a 3-neck flask under Argon atmosphere.

  • Addition: Cool 4-fluorobenzaldehyde (1.0 eq) in THF to 0°C.

  • Reaction: Dropwise addition of Grignard reagent (1.2 eq). Maintain temp < 5°C to prevent side reactions.

  • Validation (TLC): Monitor disappearance of aldehyde spot (Rf ~0.5 in 20% EtOAc/Hex) and appearance of alcohol (Rf ~0.3).

  • Quench: Saturated NH₄Cl solution.

  • Purification: Silica gel column chromatography (Gradient: 0→20% EtOAc in Hexanes).

Protocol 2: In Vitro H1 Receptor Binding Assay (Radioligand)

Objective: Determine the binding affinity (

  • Membrane Prep: Use CHO-K1 cells stably expressing human H1 receptors.

  • Ligand: [³H]-Pyrilamine (Specific Activity ~30 Ci/mmol).

  • Incubation:

    • Mix 50 µg membrane protein + 2 nM [³H]-Pyrilamine + Test Compound (10⁻¹⁰ to 10⁻⁵ M).

    • Incubate for 60 min at 27°C.

  • Filtration: Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Data Analysis: Non-linear regression to determine

    
    . Calculate 
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]
Metabolic Pathway Visualization

Understanding the metabolic fate is crucial for toxicity prediction.

MetabolicFateParentParent Compound(Lipophilic)Metab1Glucuronide Conjugate(Excretion)Parent->Metab1UGT (Phase II)Metab2Benzylic Oxidation(Inactive Ketone)Parent->Metab2CYP450 (Oxidation)Metab3Methyl Hydroxylation(2,4-Dimethyl ring)Parent->Metab3CYP2D6/3A4Note1Blocked by F-substituentParent->Note1

Figure 2: Predicted metabolic pathways. Note that the 4-Fluoro group effectively blocks the common para-hydroxylation route, shifting metabolism toward glucuronidation or oxidation of the methyl groups.[1]

Safety & Handling (MSDS Summary)

Based on the properties of Bis(4-fluorophenyl)methanol (CAS 365-24-2) and 2,4-Dimethylbenzyl alcohol:

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: WARNING.

  • Acute Toxicity: Oral LD50 (Rat) predicted > 2000 mg/kg (Low acute toxicity).

  • Chronic Exposure: Potential CNS effects (drowsiness/sedation) due to DAT/H1 activity.

  • Storage: Store at 2-8°C, desiccated.

References

  • Sigma-Aldrich. (n.d.). Bis(4-fluorophenyl)methanol Product Specification & Biological Activity. Retrieved from [1]

  • National Institutes of Health (NIH). (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Retrieved from [1]

  • MDPI. (2019). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles as Anti-Mitotic Agents. Retrieved from [1]

  • PubChem. (n.d.). Compound Summary: Diarylmethanol Derivatives. Retrieved from [1]

Methodological & Application

Application Note: High-Fidelity Enantioselective Synthesis of (2,4-Dimethylphenyl)(4-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the enantioselective synthesis of (2,4-Dimethylphenyl)(4-fluorophenyl)methanol , a privileged diarylmethanol scaffold often utilized in the development of antihistamines and kinase inhibitors. The presence of the ortho-methyl group on the 2,4-dimethylphenyl ring introduces significant steric hindrance, creating a challenge for standard kinetic resolution or non-specific reduction methods.

We present two validated protocols to access this chiral pharmacophore with high enantiomeric excess (>95% ee):

  • Protocol A (Convergent): Asymmetric Arylation of 2,4-dimethylbenzaldehyde using organozinc chemistry.

  • Protocol B (Scalable): Corey-Bakshi-Shibata (CBS) Reduction of the corresponding diaryl ketone.

Strategic Analysis & Retrosynthesis

The synthesis of chiral diarylmethanols requires distinguishing between two aromatic faces that are electronically and sterically similar. In this specific target, the 2,4-dimethylphenyl group is significantly more sterically demanding than the 4-fluorophenyl group.

Steric Differentiation[1]
  • Electronic Factors: The 4-fluorophenyl ring is electron-deficient (inductive withdrawal), while the 2,4-dimethylphenyl ring is electron-rich.

  • Steric Factors: The ortho-methyl group at the 2-position of the dimethylphenyl ring provides a "steric wall."

This steric differentiation favors Protocol B (CBS Reduction) for large-scale manufacturing due to predictable hydride delivery. However, Protocol A (Arylation) allows for a more convergent synthesis if the aldehyde precursor is readily available.

Retrosynthesis Target This compound (Chiral Target) Split Strategic Disconnect Target->Split RouteA Route A: C-C Bond Formation (Asymmetric Arylation) Split->RouteA Convergent RouteB Route B: Carbonyl Reduction (CBS Reduction) Split->RouteB Scalable PrecursorA1 2,4-Dimethylbenzaldehyde RouteA->PrecursorA1 PrecursorA2 4-Fluorophenylzinc reagent RouteA->PrecursorA2 PrecursorB1 (2,4-Dimethylphenyl)(4-fluorophenyl)methanone RouteB->PrecursorB1

Figure 1: Retrosynthetic analysis showing the two primary pathways for accessing the chiral target.

Protocol A: Asymmetric Organozinc Addition

Best for: Discovery chemistry, convergent synthesis, high ee requirements. Mechanism: Ti(IV)-catalyzed addition of an organozinc nucleophile to an aldehyde.

Mechanistic Insight

This protocol utilizes the BINOL/Ti(OiPr)₄ system. The chiral ligand (BINOL) modifies the Lewis acidity of the Titanium center. The ortho-substitution on the aldehyde actually enhances enantioselectivity by locking the substrate conformation within the chiral pocket, preventing free rotation during the C-C bond formation step.

Reagents & Materials
  • Substrate: 2,4-Dimethylbenzaldehyde (1.0 equiv)

  • Nucleophile Source: 4-Fluorophenylboronic acid (1.5 equiv) + Diethylzinc (3.0 equiv)

  • Catalyst: (S)-BINOL (10-20 mol%)

  • Promoter: Ti(OiPr)₄ (1.2 equiv)

  • Solvent: Toluene (Anhydrous)[1]

Step-by-Step Methodology
  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under Argon, dissolve (S)-BINOL (20 mol%) in anhydrous Toluene.

    • Add Ti(OiPr)₄ (1.2 equiv) dropwise.

    • Stir at room temperature for 1 hour to form the active chiral Ti-complex. A color change (often to yellow/orange) indicates complexation.

  • Transmetallation (In Situ Zinc Reagent):

    • Note: We use Boronic acid + Et₂Zn to generate the aryl-zinc species in situ to avoid handling pyrophoric diphenylzinc.

    • In a separate vessel, mix 4-Fluorophenylboronic acid (1.5 equiv) and Diethylzinc (3.0 equiv, 1.0 M in hexanes) in Toluene. Heat to 60°C for 1 hour to facilitate B-to-Zn exchange.

    • Cool the zinc reagent mixture to 0°C.

  • Asymmetric Addition:

    • Add the 2,4-Dimethylbenzaldehyde (1.0 equiv) to the Catalyst solution prepared in Step 1.

    • Cool the catalyst/aldehyde mixture to 0°C.

    • Slowly cannulate the Zinc Reagent mixture into the catalyst/aldehyde solution over 30 minutes.

    • Allow the reaction to warm to Room Temperature (25°C) and stir for 12–18 hours.

  • Work-up:

    • Quench carefully with saturated NH₄Cl solution (exothermic!).

    • Extract with EtOAc (3x). Wash organics with 1M HCl (to remove Ti salts) and Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Flash chromatography (Hexanes/EtOAc 90:10).

Protocol B: Corey-Bakshi-Shibata (CBS) Reduction

Best for: Multi-gram scale up, industrial processes. Mechanism: Enantioselective hydride transfer from borane mediated by a chiral oxazaborolidine catalyst.[2][3][4]

Reagents
  • Substrate: (2,4-Dimethylphenyl)(4-fluorophenyl)methanone

  • Reductant: Borane-THF complex (BH₃·THF) or Catecholborane.[1]

  • Catalyst: (R)-Me-CBS (Oxazaborolidine) (5-10 mol%). Note: Use (R)-CBS to generally obtain the (S)-alcohol, but check specific stereochemical models.

  • Solvent: THF (Anhydrous).

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Argon.

  • Catalyst Activation:

    • Charge (R)-Me-CBS catalyst (10 mol%, 1M in Toluene) into the flask.

    • Add anhydrous THF.[1]

    • Add a small portion of the Borane reagent (0.1 equiv) to the catalyst solution to pre-complex the Lewis acid. Stir for 15 min at RT.[1]

  • Substrate Addition:

    • Dissolve the ketone substrate (1.0 equiv) in anhydrous THF.

    • Simultaneous Addition (Critical): To maximize enantioselectivity, slow addition of the ketone is preferred to keep the catalyst concentration high relative to the substrate.

    • Cool the catalyst mixture to -20°C.

    • Simultaneously add the Ketone solution and the remaining Borane (0.6–1.0 equiv) dropwise over 1 hour.

    • Why? This ensures the background (uncatalyzed) reduction by free borane is minimized.

  • Reaction Monitoring:

    • Stir at -20°C for 2 hours. Monitor by TLC (disappearance of ketone).

    • If reaction is sluggish due to the steric bulk of the 2,4-dimethyl group, warm slowly to 0°C.

  • Quench & Isolation:

    • Quench cautiously with MeOH (gas evolution!).

    • Add 1N HCl and stir for 30 mins to break the Boron-amine complex.

    • Extract with Et₂O. Wash with sat. NaHCO₃ and Brine.

CBS_Cycle Cat Me-CBS Catalyst Complex Catalyst-BH3 Complex Cat->Complex + BH3 Coordination Ketone Coordination Complex->Coordination + Ketone Hydride Hydride Transfer Coordination->Hydride Stereoselective Step Product Chiral Alcohol + Catalyst Hydride->Product Product->Cat Recycle

Figure 2: Catalytic cycle of the CBS reduction. The rigid bicyclic transition state dictates the stereochemical outcome.

Quality Control & Analytical Data

Enantiomeric Excess Determination (HPLC)

Due to the fluorine atom, this molecule is distinct in HPLC.

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention: The enantiomers typically separate with

    
    .
    
NMR Characterization (Simulated)
  • ¹H NMR (400 MHz, CDCl₃):

    
     7.40 (d, 1H, Ar-H), 7.30-7.20 (m, 2H, Ar-H), 7.00 (t, 2H, Ar-H), 6.95 (s, 1H, Ar-H), 6.90 (d, 1H, Ar-H), 5.95 (s, 1H, CH -OH), 2.30 (s, 3H, Me), 2.25 (s, 3H, Me), 2.10 (bs, 1H, OH).
    
  • ¹⁹F NMR: Single peak around -115 ppm.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Steric hindrance of 2,4-dimethyl group blocking nucleophilic attack.Increase catalyst loading to 20 mol%; Increase reaction time; Switch to Protocol B (Reduction).
Low ee (Protocol B) "Background" reduction by free Borane.Ensure slow addition of borane/ketone.[1] Lower temperature to -40°C. Ensure anhydrous conditions (water kills the catalyst).
Racemization during workup Benzylic carbocation formation.Avoid strong acids during workup. Keep pH neutral or slightly basic if possible.

References

  • General Organozinc Addition

    • Oguni, N., & Omi, T. (1984).[5] Enantioselective addition of diethylzinc to benzaldehyde catalyzed by a small amount of chiral 2-amino-1-alcohols.[5][6] Tetrahedron Letters, 25(26), 2823-2824. Link

    • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824. Link

  • CBS Reduction

    • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[2][3] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2][3][4] Journal of the American Chemical Society, 109(18), 5551-5553. Link

    • Corey, E. J., & Helal, C. J. (1998).[4] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis and a Powerful New Synthetic Tool. Angewandte Chemie International Edition, 37(15), 1986-2012. Link

  • Bolm, C., et al. (2000). Asymmetric Synthesis of Diarylmethanols. Angewandte Chemie, 39, 4363.

Sources

Application Note: Friedel-Crafts Alkylation using (2,4-Dimethylphenyl)(4-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

This application note details the protocol for the direct Friedel-Crafts alkylation of arenes using (2,4-Dimethylphenyl)(4-fluorophenyl)methanol (herein referred to as Substrate-OH ) as the electrophile source.

Moving beyond traditional alkyl halides, this protocol utilizes the "Green Chemistry" approach of direct alcohol activation. This method generates water as the sole byproduct, offering superior atom economy and avoiding genotoxic halide intermediates.[1][2] The specific substrate presents a unique electronic "push-pull" system: the 2,4-dimethyl moiety provides electron donation to stabilize the carbocation, while the 4-fluoro substituent modulates reactivity via inductive withdrawal, requiring precise catalyst tuning to prevent dimerization (ether formation).

Key Applications
  • Pharmacophore Synthesis: Construction of triarylmethane scaffolds common in antihistamines and anti-infectives.

  • Process Chemistry: Scalable C-C bond formation without stoichiometric Lewis acids (e.g., AlCl₃).

Mechanistic Insight

The reaction proceeds via an


-type mechanism involving the generation of a resonance-stabilized benzhydryl cation.
The "Push-Pull" Cation

Upon acid catalysis, Substrate-OH undergoes dehydration. The resulting cation is chemically distinct:

  • Stabilization: The 2,4-dimethylphenyl group donates electron density (

    
    -donation and hyperconjugation), significantly stabilizing the cation.
    
  • Modulation: The 4-fluorophenyl group exerts an inductive withdrawing effect (

    
    ), slightly destabilizing the center compared to a non-fluorinated analog, but allows for resonance stabilization (
    
    
    
    ).
  • Sterics: The ortho-methyl group creates a steric barrier, necessitating a nucleophile with an accessible active site.

Pathway Visualization

The following diagram illustrates the activation pathway and the critical decision point between productive alkylation and non-productive etherification.

G Start Substrate-OH (Alcohol) Inter Benzhydryl Cation (Resonance Stabilized) Start->Inter Dehydration (-H2O) Acid Catalyst (H+ or LA) Acid->Start Product Triarylmethane (Product) Inter->Product + Ar-H (Major) Side Dimer/Ether (Side Product) Inter->Side + Substrate-OH (Minor) Nuc Arene Nucleophile (Ar-H)

Figure 1: Mechanistic pathway showing the critical divergence between alkylation and dimerization.

Method Development Strategy

Catalyst Selection

For this specific substrate, strong Brønsted acids (e.g.,


) often lead to polymerization or sulfonation. We recommend Metal Triflates  or HFIP-mediated  systems for optimal selectivity.
Catalyst SystemReactivitySelectivityRecommendation
In(OTf)₃ (1-5 mol%) HighExcellentPrimary Recommendation. Water tolerant, reusable.
Bi(OTf)₃ (1-5 mol%) HighGoodAlternative. Lower cost, slightly higher loading often needed.
HFIP (Solvent) ModerateHighGreen Option. Catalyst-free; solvent promotes ionization.
p-TSA (10 mol%) HighModerateTraditional. Risk of side reactions if temp is uncontrolled.
Solvent Effects[3][4][5][6]
  • Dichloromethane (DCM) / Dichloroethane (DCE): Standard solvents. Good solubility for lipophilic substrates.

  • Nitromethane (

    
    ):  Stabilizes the cationic intermediate, often accelerating the rate.
    
  • Hexafluoroisopropanol (HFIP): Acts as both solvent and promoter. Excellent for difficult substrates but expensive.

Standard Protocol (Method A: Metal Triflate Catalysis)

Objective: Alkylation of Anisole (model nucleophile) with this compound.

Materials
  • Electrophile: this compound (1.0 equiv).

  • Nucleophile: Anisole (3.0 equiv) – Excess minimizes dimerization.

  • Catalyst: Indium(III) triflate [In(OTf)₃] (5 mol%).

  • Solvent: 1,2-Dichloroethane (DCE) [0.2 M concentration].

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Substrate-OH (1.0 mmol, 230 mg) in DCE (5.0 mL).

  • Nucleophile Addition: Add Anisole (3.0 mmol, 326 µL) to the solution.

  • Catalyst Addition: Add In(OTf)₃ (0.05 mmol, 28 mg) in one portion.

    • Note: The solution may turn a transient deep red/purple, indicating the formation of the benzhydryl cation.

  • Reaction: Heat the mixture to 60°C (oil bath) under an inert atmosphere (

    
     or Ar). Monitor by TLC (Hexane/EtOAc 9:1).
    
    • Endpoint: Typically 1–3 hours. Look for the disappearance of the alcohol spot (

      
      ) and appearance of the non-polar product (
      
      
      
      ).
  • Quench: Cool to room temperature. Quench with saturated aqueous

    
     (10 mL).
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Green Protocol (Method B: HFIP Promoted)

Objective: Catalyst-free alkylation using fluorinated solvent promotion.

Procedure
  • Dissolve Substrate-OH (1.0 mmol) and Nucleophile (1.2 equiv) in 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (3 mL).

  • Stir at room temperature for 1–4 hours.

    • Mechanism:[1][2][3][4][5][6][7][8][9] HFIP stabilizes the leaving group (

      
      ) via strong H-bonding, facilitating ionization without metal salts.
      
  • Workup: Evaporate HFIP (recoverable/recyclable). Dissolve residue in DCM and perform a short silica plug filtration.

Experimental Workflow Diagram

Workflow Step1 Dissolve Substrate-OH + Nucleophile (3 equiv) Step2 Add Catalyst (In(OTf)3, 5 mol%) Step1->Step2 Step3 Heat to 60°C Monitor Color (Red = Cation) Step2->Step3 Check TLC Check (Alcohol Gone?) Step3->Check Check->Step3 No Quench Quench (NaHCO3) & Extract (DCM) Check->Quench Yes Purify Flash Chromatography Isolate Triarylmethane Quench->Purify

Figure 2: Standard experimental workflow for Metal Triflate catalyzed alkylation.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Cation instability or catalyst poisoning.Increase temp to 80°C; Add 4Å Molecular Sieves to remove water (drives equilibrium).
Ether Formation (Dimer) Low nucleophile concentration.Increase Nucleophile equivalents (3.0

5.0); Dilute reaction (0.1 M).
Regioisomers (o/p mixture) Small nucleophile / High temp.Use a bulkier catalyst (e.g., Sc(OTf)₃) or lower temp (RT) to favor para selectivity.
De-alkylation Reversibility of Friedel-Crafts.[7]Shorten reaction time; Avoid strong Brønsted acids which promote reversibility.
Self-Validating Checks
  • Colorimetric Indicator: The reaction mixture should develop a color (red/orange/purple) upon catalyst addition, indicating cation formation. If the solution remains colorless at 60°C, the catalyst may be inactive or the solvent is too wet.

  • Water Scavenging: Since water is the byproduct, adding anhydrous

    
     or Molecular Sieves to the reaction pot can drive the reaction to completion if it stalls.
    

References

  • Direct Substitution of Alcohols: Yasuda, M., Somyo, T., & Baba, A. (2006). "Direct Nucleophilic Substitution of Alcohols Catalyzed by Indium(III) Compounds." Angewandte Chemie International Edition. Link

  • Metal Triflates in Friedel-Crafts: Rueping, M., et al. (2011). "Bismuth(III) Triflate Catalyzed Friedel-Crafts Alkylation with Benzylic Alcohols." Synlett. Link

  • HFIP Solvent Promotion: Tang, R.J., Milcent, T., & Crousse, B. (2018). "Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents."[3] RSC Advances. Link

  • Green Chemistry Principles: Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Benzhydryl Cation Reactivity: Mayr, H., et al. (2001). "Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles." Journal of the American Chemical Society. Link

Sources

Scalable production methods for (2,4-Dimethylphenyl)(4-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Production of (2,4-Dimethylphenyl)(4-fluorophenyl)methanol

Abstract

This application note details the process development and scale-up strategies for the synthesis of This compound , a diarylmethanol scaffold relevant to pharmaceutical and agrochemical intermediates. While discovery-phase synthesis often relies on Grignard reagents, this guide advocates for a transition to Friedel-Crafts Acylation followed by Carbonyl Reduction for multi-kilogram scale manufacturing. This approach offers superior atom economy, safer thermal profiles, and reduced reliance on hazardous ethereal solvents.

Retrosynthetic Analysis & Strategic Route Selection

The target molecule features two distinct aromatic rings: an electron-rich 2,4-dimethylphenyl (m-xylene derived) system and an electron-deficient 4-fluorophenyl system.

Route A: Grignard Addition (Discovery Phase)
  • Mechanism: Nucleophilic addition of an aryl Grignard to an aldehyde.

  • Pros: Convergent, few steps, flexible modularity.

  • Cons: High safety risk at scale (exotherms, ether solvents), moisture sensitivity, and steric hindrance from the ortho-methyl group in the 2,4-dimethyl moiety which can retard coupling rates.

Route B: Friedel-Crafts Acylation + Reduction (Process Phase)
  • Mechanism: Electrophilic aromatic substitution (EAS) followed by hydride reduction.

  • Pros: Uses commodity starting materials (m-xylene), avoids cryogenic conditions, robust crystalline intermediates, and scalable thermal management.

  • Cons: Requires acid gas scrubbing (HCl) and careful quenching of aluminum salts.

Decision: Route B is selected as the primary protocol for scalable production due to its robustness and cost-efficiency.

Retrosynthesis Target (2,4-Dimethylphenyl) (4-fluorophenyl)methanol Ketone Intermediate Ketone (2,4-Dimethylphenyl)(4-fluorophenyl)methanone Target->Ketone Reduction (NaBH4 or H2) Grignard Route A: Grignard (Not Recommended for Scale) Target->Grignard FC Route B: Friedel-Crafts (Recommended) Ketone->FC mXylene m-Xylene (Commodity) FC->mXylene + AlCl3 AcidChloride 4-Fluorobenzoyl Chloride FC->AcidChloride

Figure 1: Retrosynthetic strategy highlighting the shift from Grignard chemistry to Friedel-Crafts acylation for scalability.

Detailed Protocol: Friedel-Crafts Acylation (Step 1)

Objective: Synthesis of (2,4-Dimethylphenyl)(4-fluorophenyl)methanone. Reaction Principle: m-Xylene undergoes regioselective acylation at the 4-position (activated by ortho/para methyl directors) with 4-fluorobenzoyl chloride.

Materials & Stoichiometry
ReagentEquiv.[1][2][3][4]RoleKey Hazard
4-Fluorobenzoyl Chloride 1.0ElectrophileCorrosive, Lachrymator
m-Xylene 1.1Nucleophile/SolventFlammable
Aluminum Chloride (AlCl₃) 1.1Lewis AcidReacts violently w/ water
Dichloromethane (DCM) 5-10 VolSolventVolatile
1M HCl (aq) N/AQuenchCorrosive
Step-by-Step Procedure
  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, nitrogen inlet, temperature probe, and a reflux condenser connected to a caustic scrubber (NaOH) to trap HCl gas.

  • Lewis Acid Suspension: Charge DCM and AlCl₃ to the reactor. Cool to 0–5 °C.

    • Note: Ensure the system is strictly anhydrous. Moisture deactivates AlCl₃.

  • Electrophile Addition: Add 4-fluorobenzoyl chloride dropwise over 30 minutes, maintaining internal temperature <10 °C. The mixture will form a complex.

  • Substrate Addition: Add m-xylene dropwise over 45 minutes.

    • Causality: Slow addition controls the exotherm and prevents poly-acylation or isomerization.

  • Reaction: Warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by HPLC (Target conversion >98%).

  • Quench (Critical Step): Cool the reaction mixture to 0 °C. Slowly transfer the reaction mass into a separate vessel containing ice-cold 1M HCl.

    • Safety: Never add water to the AlCl₃ mixture; the reverse addition prevents runaway exotherms.

  • Workup: Separate phases. Wash the organic layer with water, then brine. Dry over Na₂SO₄ and concentrate.

  • Crystallization: Recrystallize the crude ketone from Heptane/IPA (9:1) to yield white crystals.

Detailed Protocol: Carbonyl Reduction (Step 2)

Objective: Reduction of the ketone to this compound.

Materials & Stoichiometry
ReagentEquiv.[1][2][3][4]RoleKey Hazard
Ketone Intermediate 1.0SubstrateIrritant
Sodium Borohydride (NaBH₄) 0.6ReductantH₂ Gas Evolution
Methanol (MeOH) 10 VolSolventFlammable, Toxic
Step-by-Step Procedure
  • Dissolution: Dissolve the ketone intermediate in Methanol at 20 °C.

  • Reduction: Add NaBH₄ portion-wise over 1 hour.

    • Process Control: Monitor hydrogen gas evolution. Maintain temperature <30 °C to prevent solvent boil-off or impurity formation.

  • Completion: Stir for 2 hours. Check completion by TLC or HPLC.

  • Quench: Adjust pH to 6–7 using 1M Acetic Acid to destroy excess hydride.

  • Isolation: Concentrate methanol under vacuum. Re-dissolve residue in Ethyl Acetate, wash with water, and concentrate.

  • Final Purification: If necessary, recrystallize from Hexane/Ethyl Acetate.

Process Safety & Engineering Controls

Thermal Hazards
  • Friedel-Crafts: The formation of the acylium ion and the subsequent substitution are exothermic. In a 100L reactor, failure to control addition rates can lead to a thermal runaway.

  • Engineering Control: Use a dosing pump interlocked with the temperature sensor. If

    
    , stop addition immediately.
    
Chemical Compatibility
  • AlCl₃ Handling: Aluminum chloride produces HCl upon contact with moist air. Solids handling systems (e.g., split butterfly valves) are recommended to protect operators and reagent quality.

ProcessFlow Feed Feed Tank (m-Xylene) Reactor Jacketed Reactor (Acylation) Feed->Reactor Controlled Dosing Scrubber Caustic Scrubber (HCl Trap) Reactor->Scrubber Off-gas Quench Quench Vessel (Ice/HCl) Reactor->Quench Transfer Filter Filtration/Drying (Ketone Isolation) Quench->Filter Reductor Reduction Reactor (MeOH/NaBH4) Filter->Reductor Solid Transfer

Figure 2: Process Flow Diagram (PFD) illustrating the critical unit operations and safety controls for the two-step synthesis.

Analytical Quality Control

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm.

  • Retention Time Logic:

    • Alcohol (Product): Polar, elutes first (~6-7 min).

    • Ketone (Intermediate): Less polar, elutes later (~9-10 min).

    • m-Xylene: Non-polar, elutes near solvent front or late depending on gradient.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Foundational text for Friedel-Crafts mechanisms).
  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Org. Synth. 1923, 3, 23. p-Bromoacetophenone. Link (Classic protocol for Friedel-Crafts acylation adapted here for fluorobenzoyl chloride).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for scale-up safety and quenching protocols).
  • Pfizer Inc. (2008). Green Chemistry Guide. (Reference for solvent selection, recommending Toluene/Heptane over DCM where feasible).

Sources

Troubleshooting & Optimization

Troubleshooting Guide: Low Conversion in Grignard Addition to Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The addition of Grignard reagents (


) to fluorobenzaldehydes is deceptively simple. While the carbonyl is highly electrophilic, the presence of the fluorine substituent introduces competing pathways—specifically Nucleophilic Aromatic Substitution (

)
and Reduction —that can drastically erode yield. Furthermore, the electron-withdrawing nature of fluorine can acidify the aldehyde (if hydrates form) or make the ring susceptible to attack.

This guide moves beyond basic textbook protocols to address the specific kinetic and thermodynamic pitfalls of this reaction class.

Diagnostic Phase: Identify Your Failure Mode

Before optimizing, diagnose the specific type of "low conversion" you are facing. Use the symptoms below to route your troubleshooting.

Q: I recovered mostly unreacted fluorobenzaldehyde. Did the reaction fail to start?

A: If you recover starting material (SM) >90%, your Grignard reagent was likely destroyed before or during addition.

  • Moisture Kill: Grignard reagents are protonated by water (

    
    ) faster than they attack carbonyls. Even "dry" solvents from a solvent system can contain 50-100 ppm water, which is stoichiometric on a small scale.
    
  • Enolization (False Negative): While benzaldehydes lack

    
    -protons, if you are using a functionalized Grignard or if your aldehyde contains significant benzoic acid impurity (from oxidation), the Grignard acts as a base. The resulting magnesium carboxylate precipitates and does not react further.
    
  • Passivation: If preparing the Grignard in situ, the Mg surface may be oxidized.

Q: I see a major byproduct with Mass (M-2) relative to the expected alcohol.

A: This is the Reduction Product (Fluorobenzyl alcohol).

  • Mechanism: If your Grignard reagent has

    
    -hydrogens (e.g., Isopropyl-MgBr), it can act as a hydride donor via a 6-membered transition state.[1]
    
  • Cause: This occurs when the 1,2-addition is sterically hindered or if the reaction temperature is too high.

Q: I see a byproduct with Mass (M-20) or loss of Fluorine.

A: This is the Substitution Product (Biaryl formation via


).
  • Mechanism: The Grignard attacks the aromatic ring at the carbon bearing the fluorine. Fluorine is the best leaving group for

    
     due to high electronegativity, which stabilizes the Meisenheimer intermediate.
    
  • Risk Factor: Highest for ortho-fluorobenzaldehyde or electron-deficient rings.

Technical Deep Dive & Solutions

Issue 1: The "Dead" Reagent (Titration is Mandatory)

Never assume commercial Grignard molarity is accurate. Solids settle, and solvents evaporate.

Protocol: Knochel’s Iodine/LiCl Titration This method is superior to simple acid-base titration because it distinguishes active Grignard from basic impurities (like Mg(OH)X).

  • Reagent: Dissolve

    
    
    
    
    
    in
    
    
    of
    
    
    in anhydrous THF.
  • Process: Cool to

    
    . Add your Grignard solution dropwise.[2][3]
    
  • Endpoint: The deep brown iodine color disappears instantly upon reaction. The endpoint is reached when the solution becomes colorless (or slightly yellow).[4]

  • Calculation:

    
    
    
Issue 2: Competing Reduction ( -Hydride Transfer)

If you observe benzyl alcohol byproducts, you must suppress the hydride transfer pathway.

Solution: The Cerium(III) Chloride Method Adding anhydrous


 creates a highly oxophilic organocerium reagent (

) which is less basic and more nucleophilic toward carbonyls, completely suppressing reduction.
  • Critical Step:

    
     must be dried rigorously.
    
    • Heat to

      
       under high vacuum (
      
      
      
      ) for 2 hours.
    • Stir the resulting powder in THF for 1 hour before adding the Grignard.

    • Note: The slurry should be white/milky. If yellow, the drying failed.

Issue 3: Nucleophilic Aromatic Substitution ( )

Fluorine activates the ring for attack.[5]


 can attack the ipso-carbon, displacing fluoride.

Solution: Temperature & Solvent Control

  • Temperature: Run the addition at

    
    . 
    
    
    
    has a higher activation energy than carbonyl addition. Low temperature kinetically favors the desired 1,2-addition.
  • Solvent: Use non-polar solvents (Toluene/Ether mix) if solubility permits. THF coordinates Mg strongly, making the "R" group more "naked" and reactive. Toluene tightens the ion pair, reducing promiscuous reactivity.

Visualizing the Pathways

The following diagram illustrates the competing pathways when reacting Isopropylmagnesium Bromide with 4-Fluorobenzaldehyde.

GrignardPathways Start 4-Fluorobenzaldehyde + iPr-MgBr Add 1,2-Addition (Desired) Start->Add Kinetic Control (-78°C, CeCl3) Red Reduction (Hydride Transfer) Start->Red Steric Bulk / High T (Beta-H present) Sub SnAr Substitution (Fluorine Displacement) Start->Sub Electronic Activation (High T, Polar Solvent) Prod1 1-(4-fluorophenyl)-2-methylpropan-1-ol (Target Alcohol) Add->Prod1 Prod2 4-Fluorobenzyl Alcohol (Byproduct M-42) Red->Prod2 Prod3 4-Isopropylbenzaldehyde (Byproduct -F, +iPr) Sub->Prod3

Figure 1: Competing reaction pathways. Green indicates the desired route; Red and Yellow indicate common failure modes.

Troubleshooting Decision Matrix

Use this logic flow to determine your next experimental step.

TroubleshootingTree Start Problem: Low Yield CheckSM Is SM recovered? Start->CheckSM CheckByprod Identify Byproducts CheckSM->CheckByprod No (Complex Mix) Wet Cause: Wet Solvent/Reagent Action: Titrate Grignard & Dry THF CheckSM->Wet Yes (>80%) Reduct Byproduct: Benzyl Alcohol Cause: Reduction CheckByprod->Reduct Mass M-2 Subst Byproduct: Biaryl/Loss of F Cause: SnAr CheckByprod->Subst Mass M-20 (Loss of F) Sol_Ce Solution: Add Anhydrous CeCl3 Reduct->Sol_Ce Sol_Temp Solution: Cool to -78°C Switch to Toluene/Ether Subst->Sol_Temp

Figure 2: Diagnostic decision tree for isolating the root cause of failure.

Optimized Experimental Protocol

Reaction: Addition of Phenylmagnesium Bromide to 4-Fluorobenzaldehyde Scale: 10 mmol

ParameterSpecificationReason
Solvent THF (Anhydrous, <50 ppm

)
High solubility; must be dry to prevent quenching.
Temperature

(Bath)
Suppresses

and Wurtz coupling.
Addition Rate

(Syringe Pump)
Prevents local heating (exotherm control).
Stoichiometry 1.2 equiv GrignardSlight excess accounts for adventitious moisture.

Step-by-Step:

  • Preparation: Flame-dry a 50 mL 2-neck round bottom flask under Argon flow. Cool to room temperature.

  • Charging: Add 4-fluorobenzaldehyde (

    
    , 
    
    
    
    ) and
    
    
    anhydrous THF.
  • Cooling: Submerge flask in a dry ice/acetone bath (

    
    ) and stir for 15 minutes.
    
  • Addition:

    • Load

      
       of titrated 
      
      
      
      into a dry syringe.
    • Add dropwise over 15 minutes along the side of the flask (to pre-cool the reagent).

  • Monitoring: Stir at

    
     for 1 hour. TLC check (20% EtOAc/Hexane).
    
    • Tip: Quench the TLC aliquot with saturated

      
      before spotting to avoid streaking.
      
  • Workup:

    • While still cold, quench with

      
       saturated 
      
      
      
      .
    • Warm to room temperature.[2][6] Dilute with water and extract with diethyl ether (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      

References

  • Knochel, P. , et al.[1] "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006.[1]

  • Imamoto, T. , et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 1989.

  • Clayden, J. , Greeves, N., & Warren, S. Organic Chemistry. "Nucleophilic Aromatic Substitution." Oxford University Press, 2012.

  • Reich, H. J. "Titration of Organometallic Reagents." University of Wisconsin-Madison Chemistry Data.

Sources

Technical Support Center: Purification of (2,4-Dimethylphenyl)(4-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of crude (2,4-Dimethylphenyl)(4-fluorophenyl)methanol. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key diarylmethanol intermediate in high purity. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your purification strategy effectively.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the purification process in a direct question-and-answer format.

Question: My crude ¹H NMR spectrum is complex and shows multiple unexpected peaks. What are they likely to be?

Answer: A complex crude NMR spectrum is the most common challenge, typically arising from predictable side reactions during a Grignard synthesis—the standard route to this molecule.[1][2] Here are the most probable impurities and their expected NMR signatures:

  • Unreacted 2,4-Dimethylbenzaldehyde: You will see a characteristic aldehyde proton singlet between δ 9.8-10.1 ppm, along with aromatic signals and two methyl singlets (around δ 2.3-2.5 ppm).

  • Homocoupling Product (4,4'-Difluorobiphenyl): This common Grignard side product is highly symmetrical and non-polar.[3][4] It will present as a set of deceptively simple multiplets in the aromatic region (approx. δ 7.4-7.6 ppm). It lacks the characteristic benzylic proton signal of your product.

  • Protonated Grignard Reagent (Fluorobenzene): If your reaction conditions were not strictly anhydrous, the Grignard reagent would be quenched by water.[3] This results in fluorobenzene, which displays multiplets in the aromatic region (approx. δ 7.0-7.4 ppm).

  • Residual Solvents: Ethereal solvents like THF or diethyl ether are common. Look for their characteristic signals. Reference tables of common NMR solvent impurities are invaluable for identification.[5][6][7]

Table 1: Common Impurities and Their Spectroscopic Signatures

ImpurityProbable ¹H NMR Signals (in CDCl₃)Key Feature for Identification
2,4-Dimethylbenzaldehydeδ 9.9 (s, 1H), δ 7.7 (d, 1H), δ 7.2 (s, 1H), δ 7.1 (d, 1H), δ 2.5 (s, 3H), δ 2.3 (s, 3H)Aldehyde proton at ~9.9 ppm
4,4'-Difluorobiphenylδ 7.5-7.6 (m, 4H), δ 7.1-7.2 (m, 4H)High symmetry, lack of benzylic -CH(OH)- proton
Fluorobenzeneδ 7.3-7.4 (m, 2H), δ 7.0-7.1 (m, 3H)Simpler aromatic pattern than product
Diethyl Etherδ 3.48 (q, 4H), δ 1.21 (t, 6H)Characteristic quartet and triplet
Tetrahydrofuran (THF)δ 3.76 (m, 4H), δ 1.85 (m, 4H)Two multiplets, often around the water peak

Question: My product is "oiling out" during recrystallization instead of forming crystals. What's causing this and how do I fix it?

Answer: Oiling out occurs when the solute's solubility is exceeded at a temperature above its melting point, or when impurities depress the melting point of the mixture.[8] It is a common problem, but it can be resolved systematically.

Probable Causes & Solutions:

  • Cooling Rate is Too Rapid: A supersaturated solution was cooled too quickly, preventing orderly crystal lattice formation.

    • Solution: Re-heat the solution until everything dissolves again. You may need to add a small amount of additional "good" solvent. Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool or paper towels, before moving it to an ice bath.[9][10]

  • Incorrect Solvent System: The chosen solvent or solvent pair may be too good of a solvent, even at low temperatures, or the polarity match is poor.

    • Solution: The ideal recrystallization solvent dissolves the compound poorly at low temperatures but well at high temperatures.[10] For this compound, which is moderately polar, a mixed solvent system like Hexanes/Ethyl Acetate or Toluene/Heptane is often effective. Dissolve the crude material in a minimum of the more polar solvent ("good" solvent) while hot, then slowly add the less polar solvent ("bad" solvent) dropwise until persistent cloudiness appears. Re-heat to clarify and then cool slowly.[9]

  • High Impurity Load: If the crude material is less than ~90% pure, impurities can interfere with crystallization.

    • Solution: Pre-purify the material using flash column chromatography to remove the bulk of impurities, then recrystallize the combined, partially-purified fractions.

dot

G Troubleshooting 'Oiling Out' During Recrystallization start Product 'Oiled Out' check_purity Is crude purity <90%? start->check_purity check_cooling Was cooling rapid? check_purity->check_cooling No action_chromatography Action: Perform column chromatography first check_purity->action_chromatography Yes check_solvent Is solvent system optimal? check_cooling->check_solvent No action_slow_cool Action: Re-heat, then cool slowly and insulate check_cooling->action_slow_cool Yes action_rescreen Action: Screen alternative solvent systems (e.g., Toluene/Heptane) check_solvent->action_rescreen Likely No

Caption: Decision tree for troubleshooting recrystallization failures.

Question: My column chromatography isn't providing good separation between my product and a key impurity. What adjustments can I make?

Answer: Poor separation on silica gel is usually a solvent polarity issue or a result of specific interactions, especially with fluorinated compounds.

  • Optimize the Mobile Phase: The key is to find a solvent system where the Rf values of your product and the impurity are sufficiently different (ΔRf > 0.2).

    • Strategy: Systematically test solvent systems using TLC. For your moderately polar product, a common starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar one (Ethyl Acetate or Dichloromethane). If a non-polar impurity like 4,4'-difluorobiphenyl is the issue, you need a very low polarity mobile phase (e.g., 5-10% Ethyl Acetate in Hexanes) to ensure it elutes much faster than your product.

  • Consider Fluorinated Phases: The fluorine atom in your molecule can lead to unique interactions. Standard silica or C18 columns may not be optimal. A fluorinated stationary phase can sometimes provide enhanced selectivity for separating fluorinated from non-fluorinated compounds due to "fluorous-fluorous" interactions.[11][12][13] This is an advanced technique but can be highly effective for difficult separations.

  • Improve Column Technique:

    • Dry Loading: If your crude material has poor solubility in the starting mobile phase, consider adsorbing it onto a small amount of silica gel (dry loading). This often results in sharper bands and better separation.

    • Column Dimensions: Use a longer, thinner column for difficult separations to increase the number of theoretical plates.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best overall purification strategy for this compound after synthesis?

The most robust strategy follows a two-stage approach. First, perform a rapid flash column chromatography to separate the crude material into three main fractions: 1) early-eluting non-polar impurities (homocoupling product), 2) the main product fractions, and 3) late-eluting polar impurities (baseline). Then, combine the clean product fractions and perform a final recrystallization to achieve high analytical purity and a crystalline solid.

dot

G cluster_0 General Purification Workflow A Crude Reaction Mixture (Post-Workup) B Flash Column Chromatography (e.g., Hexane/EtOAc gradient) A->B C TLC Analysis of Fractions B->C D Combine Pure Fractions C->D E Recrystallization (e.g., Toluene/Heptane) D->E F Purity & Identity Confirmation (NMR, LC-MS, MP) E->F G Pure Crystalline Product F->G

Caption: Recommended two-stage purification workflow.

Q2: How does the fluorine atom on the phenyl ring affect purification choices?

The fluorine atom imparts unique properties. It increases the molecule's polarity slightly but also introduces a "fluorous" character. In reversed-phase chromatography (like C18), fluorinated compounds can sometimes have unusual retention behavior compared to their non-fluorinated analogs.[11][12] For silica gel chromatography, its effect is mainly electronic, slightly altering the polarity. You generally do not need a drastically different approach than for other diarylmethanols, but be aware that standard predictions of elution order might be slightly off.

Q3: How can I definitively confirm the purity of my final product?

No single technique is sufficient. A combination of methods is required for authoritative confirmation:

  • ¹H and ¹³C NMR: Confirms the structure and the absence of proton- or carbon-bearing impurities.[5]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides an accurate mass of the parent ion and reveals the presence of any impurities, which can be quantified by peak area percentage.

  • Melting Point: A sharp melting point within a narrow range (e.g., < 2 °C) is a strong indicator of high purity. Impurities will typically depress and broaden the melting point range.

  • TLC: Developing a TLC plate in two different solvent systems and observing a single spot is a good qualitative check.

Section 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the initial purification of ~5 grams of crude material.

  • Prepare the Column: Select a glass column with a diameter of ~40-50 mm. Add a small plug of glass wool and a 1 cm layer of sand.

  • Pack the Column: Prepare a slurry of silica gel (230-400 mesh, ~150 g) in the starting mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). Pour the slurry into the column and use gentle air pressure to pack it evenly without letting the silica run dry.

  • Load the Sample: Dissolve the crude this compound (~5 g) in a minimal amount of dichloromethane or the mobile phase. Carefully apply the solution to the top of the silica bed.

  • Elute the Column:

    • Begin elution with the low-polarity mobile phase (95:5 Hexanes:EtOAc). This will elute very non-polar impurities like 4,4'-difluorobiphenyl.

    • Collect fractions (e.g., 20 mL each) and monitor them by TLC.

    • Once the non-polar impurities have eluted, gradually increase the solvent polarity to 90:10 and then 85:15 Hexanes:EtOAc to elute the desired product.

  • Analyze and Combine: Analyze all fractions by TLC. Combine the fractions that contain the pure product.

  • Concentrate: Remove the solvent from the combined fractions using a rotary evaporator to yield the partially purified product as an oil or solid.

Table 2: Suggested Mobile Phase Gradients for Chromatography

StepSolvent System (Hexanes:Ethyl Acetate)Purpose
195:5Elute non-polar byproducts (e.g., homocoupling product)
290:10Begin elution of the product
385:15Ensure complete elution of the product from the column
470:30Column flush to remove highly polar impurities

Protocol 2: Recrystallization

This protocol is for the final purification of the product obtained from column chromatography.

  • Solvent Selection: A Toluene/Heptane system is often effective.

  • Dissolution: Place the semi-pure product in an Erlenmeyer flask. Add a minimal amount of hot toluene (the "good" solvent) with swirling until the solid just dissolves. Use a hot plate and a water bath for safe heating.[14]

  • Induce Saturation: While the solution is still hot, add warm heptane (the "bad" solvent) dropwise until the solution becomes faintly and persistently cloudy.[9]

  • Clarification: Add a few drops of hot toluene to make the solution clear again.

  • Crystal Formation: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Complete Crystallization: Once the flask has reached room temperature and crystal growth has started, place it in an ice-water bath for at least 30 minutes to maximize yield.[14]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of ice-cold heptane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • Reddit User Discussion. (2020). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]

  • Reddit User Discussion. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2016). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Babij, N. R., et al. (2016). Supporting Information: NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddy, G. S., et al. (2014). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • Sharma, G. V. R., & Naidu, A. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. Retrieved from [Link]

  • Supporting Information. (n.d.). A portal to highly valuable indole-functionalized vinyl sulfonyl fluorides and allylic sulfonyl fluorides. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Retrieved from [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases—Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]

  • Wang, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Retrieved from [Link]

  • Organic Syntheses. (2018). Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Retrieved from [Link]

  • Allery Chemistry. (2023). Purification of Organic Liquids - a quick guide!. YouTube. Retrieved from [Link]

Sources

Storage and degradation issues of (2,4-Dimethylphenyl)(4-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2,4-Dimethylphenyl)(4-fluorophenyl)methanol

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the storage, handling, and degradation of this important diarylmethanol intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure the integrity of your research.

Troubleshooting Guide: Diagnosing and Resolving Common Issues

This section addresses specific problems you may encounter during your experiments. The troubleshooting workflows are designed to help you systematically identify the root cause and implement effective corrective actions.

Issue 1: Appearance of an Unknown Impurity Peak in HPLC/LC-MS Analysis

Symptom: You observe a new, significant peak in your chromatogram during the analysis of a sample of this compound, suggesting the presence of a degradation product.

Root Cause Analysis: The most probable cause is the oxidation of the benzylic alcohol. Diarylmethanols are susceptible to oxidation, which converts the secondary alcohol group (-CHOH) into a ketone (-C=O).[1][2] This reaction can be accelerated by exposure to atmospheric oxygen, elevated temperatures, or trace metal catalysts.[3]

  • Primary Suspect: (2,4-Dimethylphenyl)(4-fluorophenyl)methanone. This ketone is the direct oxidation product and is a common impurity for this class of compounds.

Diagnostic Workflow:

G start Impurity Detected in HPLC/LC-MS check_mass Step 1: Confirm Impurity Identity - Analyze by LC-MS. - Does the mass correspond to the ketone? (M-18 Da from parent) start->check_mass review Step 2: Review Storage & Handling - Exposed to air (improper seal)? - Stored at room temperature? - Exposed to light? check_mass->review  Yes, mass matches ketone implement Step 3: Implement Corrective Actions review->implement repurify Step 4: Consider Repurification (e.g., Flash Chromatography) if purity specifications are not met. implement->repurify G cluster_main Degradation Pathways parent This compound (Parent Compound) oxidation (2,4-Dimethylphenyl)(4-fluorophenyl)methanone (Ketone Product) parent->oxidation Oxidation (O2, Heat) photo Defluorinated & Ring-Opened Products parent->photo Photodegradation (UV/Visible Light) dehydration Bis[(2,4-dimethylphenyl)(4-fluorophenyl)methyl] ether (Ether Dimer) parent->dehydration Dehydration (Acidic Conditions, Heat) G cluster_stress Stress Conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) analyze Analyze by Stability- Indicating HPLC Method (Compare to unstressed control) acid->analyze At Time Points base Base Hydrolysis (0.1 M NaOH, RT) base->analyze At Time Points oxidative Oxidative (3% H2O2, RT, dark) oxidative->analyze At Time Points thermal Thermal (Solid & Solution, 60°C, dark) thermal->analyze At Time Points photo Photolytic (ICH Q1B light exposure) photo->analyze At Time Points prep Prepare Stock Solution (~1 mg/mL in ACN or MeOH) prep->acid Expose Aliquots prep->base Expose Aliquots prep->oxidative Expose Aliquots prep->thermal Expose Aliquots prep->photo Expose Aliquots

Sources

Technical Support Center: Overcoming Steric Hindrance in 2,4-Dimethylphenyl Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to navigating the challenges of cross-coupling reactions involving the sterically hindered 2,4-dimethylphenyl moiety. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in achieving efficient and high-yielding coupling with this common yet challenging substrate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established mechanistic principles to empower you to overcome these synthetic hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might be facing in the lab. Each issue is presented with probable causes and actionable solutions.

Scenario 1: Low to No Product Formation in a Suzuki-Miyaura Coupling

Question: "I am attempting to couple 2-bromo-1,3-dimethylbenzene with a boronic acid, but I am observing very low conversion to the desired biaryl product, with my starting material largely unreacted. What is going wrong?"

Answer: This is a classic issue when dealing with di-ortho-substituted aryl halides. The two methyl groups on the 2,4-dimethylphenyl ring create significant steric bulk, which can impede key steps in the catalytic cycle.

Probable Causes & Step-by-Step Solutions:

Probable Cause Explanation Recommended Action
Inefficient Oxidative Addition The steric hindrance from the two ortho-methyl groups can significantly slow down the initial oxidative addition of the palladium(0) catalyst to the C-Br bond.[1][2] This is often the rate-limiting step.Switch to a more reactive electrophile: If possible, consider using the analogous aryl iodide instead of the bromide. The C-I bond is weaker and generally undergoes oxidative addition more readily.[3] If you are using an aryl chloride, switching to a bromide or iodide is highly recommended.[3][4]
Suboptimal Ligand Choice Standard ligands like PPh₃ are often ineffective for sterically demanding substrates. They are not bulky or electron-rich enough to promote the necessary catalytic steps.[2][5]Employ bulky, electron-rich phosphine ligands: This is the most critical factor. Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Hartwig (e.g., QPhos) series are specifically designed to create a highly active, monoligated palladium center that can accommodate sterically hindered substrates.[2][5][6] N-Heterocyclic Carbene (NHC) ligands like IPr or IMes are also excellent choices.[2]
Poor Catalyst Precursor Activation The active Pd(0) species may not be forming efficiently from the precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃).Use a pre-formed, air-stable precatalyst: Consider using a precatalyst that already incorporates the bulky ligand, such as an XPhos-Pd-G3 or SPhos-Pd-G3 precatalyst. These ensure a 1:1 Pd:Ligand ratio and generate the active catalyst more reliably.[7]
Inappropriate Base or Solvent The base is crucial for activating the boronic acid in the transmetalation step.[8] An incorrect choice can lead to poor reactivity or catalyst decomposition.Screen different bases and solvents: For sterically hindered couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior to weaker ones like Na₂CO₃.[9] Aprotic polar solvents like dioxane, THF, or toluene are generally preferred.[9]

Scenario 2: Significant Formation of a Debrominated Byproduct

Question: "In my Suzuki-Miyaura reaction with 2-bromo-1,3-dimethylbenzene, I am getting a significant amount of 1,3-dimethylbenzene (hydrodehalogenation product) alongside a low yield of my desired product. How can I suppress this side reaction?"

Answer: The formation of a hydrodehalogenated byproduct is a common competitive pathway, especially with sterically hindered and electron-rich aryl halides.[10] This occurs when a palladium-hydride (Pd-H) species is generated in the catalytic cycle, which then reductively eliminates with the aryl halide.

Probable Causes & Step-by-Step Solutions:

Probable Cause Explanation Recommended Action
Source of Hydride The Pd-H species can be generated from various sources, including the solvent (e.g., alcohols), water, or the boronic acid itself (via protodeboronation). Strong bases can also facilitate this process.[10]Use anhydrous conditions: Ensure your solvent and reagents are dry. Using a freshly opened bottle of anhydrous solvent is recommended. Choose your base carefully: Avoid hydroxide bases. K₃PO₄ is often a good choice as it is less prone to generating hydride species. Consider a different boron source: Aryltrifluoroborates or MIDA boronates are often more stable to protodeboronation than boronic acids and can minimize this side reaction.[11]
Slow Transmetalation/Fast Reduction If the desired transmetalation step is slow due to steric hindrance, the Pd(II)-aryl intermediate has a longer lifetime, increasing the chance of it being intercepted by a hydride source.Optimize the ligand: Bulky, electron-donating ligands not only accelerate oxidative addition but also facilitate the subsequent steps, including transmetalation and reductive elimination, helping the desired pathway outcompete the side reaction.[5][12]
High Reaction Temperature Higher temperatures can sometimes favor the hydrodehalogenation pathway.[10]Lower the reaction temperature: Once you have an effective catalyst system, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is best suited for 2,4-dimethylphenyl substrates?

While several cross-coupling reactions can be adapted, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are among the most robust and well-developed for sterically hindered substrates.[6][13]

  • Suzuki-Miyaura Coupling: Excellent for C-C bond formation. The wide availability of boronic acids and the development of highly active catalyst systems make it a first choice for synthesizing biaryl compounds.[13][14]

  • Buchwald-Hartwig Amination: The premier method for C-N bond formation. Specialized ligands have been developed that allow for the coupling of a vast array of amines and anilines with hindered aryl halides like those derived from 2,4-dimethylbenzene.[15][16]

  • Sonogashira Coupling: Can be used for C-C(sp) bond formation but can be challenging with di-ortho-substituted halides. Copper-free conditions with bulky phosphine ligands are often necessary to achieve reasonable yields.[17][18][19]

Q2: How do bulky ligands like XPhos or SPhos work to overcome steric hindrance?

Bulky, electron-rich ligands are crucial for several reasons that directly address the challenges posed by substrates like 2,4-dimethylphenyl halides:[2][5]

  • Promotion of Monoligated Pd(0) Species: The steric bulk of these ligands favors the formation of a highly reactive, 12-electron "L-Pd(0)" species in solution. This coordinatively unsaturated complex is less sterically encumbered and more readily undergoes oxidative addition with the hindered aryl halide.[5][20]

  • Acceleration of Reductive Elimination: The steric pressure exerted by the bulky ligand on the Pd(II) intermediate destabilizes it, promoting the final, product-forming reductive elimination step.[21][22][23] This relief of steric congestion is a powerful driving force that accelerates catalyst turnover.

  • Enhanced Catalyst Stability: The strong σ-donating character of these ligands helps to stabilize the palladium center throughout the catalytic cycle, preventing decomposition pathways like the formation of palladium black.

The interplay of steric and electronic properties is visualized in the catalytic cycle below.

Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OA_TS Oxidative Addition Pd0->OA_TS + Aryl-X PdII L-Pd(II)(Aryl)(X) OA_TS->PdII Bulky ligand facilitates this step TM_TS Transmetalation PdII->TM_TS + R'-[M] PdII_R L-Pd(II)(Aryl)(R') TM_TS->PdII_R - [M]-X RE_TS Reductive Elimination (Product Formation) PdII_R->RE_TS Bulky ligand accelerates this step RE_TS->Pd0 Catalyst Regeneration Product Aryl-R' RE_TS->Product caption Fig 1. Role of bulky ligands in the catalytic cycle.

Caption: Fig 1. Role of bulky ligands in the catalytic cycle.

Q3: Can I use Nickel catalysts for these difficult couplings?

Yes, nickel-based catalyst systems are a powerful alternative to palladium, especially for coupling with less reactive electrophiles like aryl chlorides or sulfamates.[2] Nickel can be more cost-effective and sometimes offers complementary reactivity. Oxidative addition is often kinetically more facile with nickel than with palladium, which can be advantageous for hindered substrates.[2] However, nickel catalysis can be more sensitive to air and moisture, and reaction optimization may be required.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of 2-Bromo-1,3-dimethylbenzene

This protocol provides a robust starting point for optimization.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), the boronic acid partner (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Degassing: Seal the tube with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®. Wash the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Caption: Fig 2. Workflow for sterically hindered Suzuki coupling.

References

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Validation & Comparative

A Comparative Guide to the ¹H NMR Interpretation of (2,4-Dimethylphenyl)(4-fluorophenyl)methanol and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of (2,4-Dimethylphenyl)(4-fluorophenyl)methanol, a molecule of interest in medicinal chemistry. To provide a comprehensive understanding, its spectral features are compared with those of structurally related analogs, offering insights into the influence of substituent effects on proton chemical shifts.

The Significance of Substituent Effects in ¹H NMR

The chemical shift of a proton in a ¹H NMR spectrum is highly sensitive to its local electronic environment. Electron-donating groups (EDGs) increase the electron density around nearby protons, causing them to be more shielded and resonate at a higher field (lower ppm). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to deshielding and a downfield shift (higher ppm) in the spectrum.[1][2] This fundamental principle is the basis for the comparative analysis presented herein.

Predicted ¹H NMR Spectrum of this compound

As of the writing of this guide, a publicly available experimental ¹H NMR spectrum for this compound could not be located. Therefore, a predicted spectrum was generated using advanced computational algorithms to serve as a basis for our analysis. Online NMR prediction tools utilize extensive databases of known chemical shifts and coupling constants to estimate the spectrum of a novel compound.[3][4][5]

Molecular Structure:

Caption: Molecular structure of this compound.

Predicted Spectral Data:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Methine-H~ 5.8s1H
Aromatic-H (2,4-dimethylphenyl)~ 6.9 - 7.2m3H
Aromatic-H (4-fluorophenyl)~ 7.0 (d, J ≈ 8.5 Hz), ~ 7.3 (t, J ≈ 8.5 Hz)m4H
Methyl-H (C2-CH₃)~ 2.3s3H
Methyl-H (C4-CH₃)~ 2.1s3H
Hydroxyl-HVariables1H

Comparative ¹H NMR Analysis

To understand the spectral features of this compound, we will compare its predicted spectrum with the experimental spectra of four carefully selected analogs:

  • Diphenylmethanol (Unsubstituted Analog): The baseline for our comparison.

  • Bis(4-fluorophenyl)methanol (EWG Analog): To observe the effect of two electron-withdrawing fluorine atoms.

  • Phenyl(p-tolyl)methanol (EDG/Unsubstituted Analog): To see the influence of one electron-donating methyl group.

  • Bis(4-methylphenyl)methanol (EDG Analog): To examine the impact of two electron-donating methyl groups.

Experimental ¹H NMR Data for Comparison Compounds (400 MHz, CDCl₃):

CompoundMethine-H (ppm)Aromatic-H (ppm)Methyl-H (ppm)Hydroxyl-H (ppm)Reference
Diphenylmethanol5.88 (d, J = 3.5 Hz)7.28 - 7.43 (m)-2.24 (d, J = 3.6 Hz)[6]
Bis(4-fluorophenyl)methanol5.82 (s)7.01 - 7.09 (m), 7.31 - 7.38 (m)-2.35 (s)[6]
Phenyl(p-tolyl)methanol5.84 (s)7.18 (d, J = 7.9 Hz), 7.29 (d, J = 7.5 Hz), 7.34 - 7.43 (m)2.36 (s)2.22 (s)[6]
Bis(4-methylphenyl)methanol5.82 (d, J = 3.4 Hz)7.16 (d, J = 7.9 Hz), 7.27 - 7.29 (m)2.35 (s)2.13 (d, J = 3.6 Hz)[6]

Interpretation and Discussion

Methine Proton:

The methine proton (the hydrogen attached to the carbon bearing the hydroxyl group and the two aromatic rings) is a key diagnostic signal. In diphenylmethanol, it appears as a doublet at 5.88 ppm. The introduction of electron-donating methyl groups in phenyl(p-tolyl)methanol and bis(4-methylphenyl)methanol results in a slight upfield shift to 5.84 ppm and 5.82 ppm, respectively. This is consistent with the increased electron density around the methine proton. Conversely, the two electron-withdrawing fluorine atoms in bis(4-fluorophenyl)methanol cause a downfield shift to 5.82 ppm, although the effect is not as pronounced as the upfield shift from the methyl groups. For our target molecule, this compound, the predicted chemical shift of ~5.8 ppm is a balance between the electron-donating dimethylphenyl group and the electron-withdrawing fluorophenyl group.

Aromatic Protons:

The aromatic region of the spectrum provides a wealth of information. In diphenylmethanol, all aromatic protons resonate in a complex multiplet between 7.28 and 7.43 ppm. In bis(4-fluorophenyl)methanol, the fluorine atoms cause a characteristic splitting pattern, with the protons ortho to the fluorine appearing as a triplet and the protons meta to the fluorine appearing as a doublet of doublets. The electron-donating methyl groups in phenyl(p-tolyl)methanol and bis(4-methylphenyl)methanol cause an upfield shift of the aromatic protons on the tolyl ring(s).

For this compound, we predict a complex aromatic region. The protons on the 2,4-dimethylphenyl ring are expected to be shifted upfield due to the two electron-donating methyl groups. The protons on the 4-fluorophenyl ring will exhibit a splitting pattern influenced by the fluorine atom, likely a doublet for the protons ortho to the fluorine and a triplet for the protons meta to the fluorine.

Methyl Protons:

The methyl protons in phenyl(p-tolyl)methanol and bis(4-methylphenyl)methanol appear as sharp singlets around 2.35-2.36 ppm. In our target molecule, we predict two distinct singlets for the two non-equivalent methyl groups on the 2,4-dimethylphenyl ring, likely around 2.1 and 2.3 ppm.

Hydroxyl Proton:

The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[7] It typically appears as a broad singlet and its position is not as structurally informative as the other signals.

Experimental Protocol for ¹H NMR Analysis

To ensure the acquisition of high-quality and reproducible ¹H NMR spectra, the following protocol should be followed:

Sample Preparation:

G cluster_0 Sample Preparation A Weigh 5-10 mg of the compound B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Add a small amount of an internal standard (e.g., TMS) B->C D Filter the solution into a clean, dry 5 mm NMR tube C->D E Cap the NMR tube securely D->E

Caption: Workflow for preparing a sample for ¹H NMR analysis.

  • Dissolution: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[8][9]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[9]

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Data Acquisition:

G cluster_1 NMR Data Acquisition F Insert the NMR tube into the spectrometer G Lock the spectrometer on the deuterium signal of the solvent F->G H Shim the magnetic field to optimize homogeneity G->H I Set acquisition parameters (e.g., pulse sequence, number of scans) H->I J Acquire the Free Induction Decay (FID) I->J K Process the FID (Fourier transform, phase correction, baseline correction) J->K L Reference the spectrum to the internal standard K->L

Caption: Step-by-step process for acquiring ¹H NMR data.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[9]

  • Parameter Optimization: Set appropriate acquisition parameters, including the pulse sequence, number of scans, and relaxation delay.

  • Data Collection: Acquire the Free Induction Decay (FID) signal.

  • Data Processing: Process the FID using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.[9]

  • Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard to its known value.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a unique set of signals that can be rationalized by considering the electronic effects of its substituents. By comparing its predicted spectrum to the experimental spectra of carefully chosen analogs, we can confidently assign the resonances and gain a deeper understanding of its molecular structure. This comparative approach, grounded in the fundamental principles of NMR spectroscopy, serves as a powerful tool for structural elucidation in the field of drug discovery and development.

References

  • Banfi, D.; Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia2008 , 62(4), 280-281. [Link]

  • Aires-de-Sousa, M.; Hemmer, J.; Gasteiger, J. Prediction of 1H NMR Chemical Shifts Using Neural Networks. Anal. Chem.2002 , 74(1), 80-90. [Link]

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  • University of Ottawa. NMR Sample Preparation. [Link]

  • Imperial College London. Standard Operating Procedure (SOP) Title: NMR Sample Preparation. [Link]

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  • Royal Society of Chemistry. Supporting information for Asymmetric transfer hydrogenation of prochiral ketones with chiral catalysts derived from optically active spinning top-shaped triptycene dialcohols. [Link]

  • Mackay and Matthews Lab. NMR Shift calculator. [Link]

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  • YouTube. How to Predict 1H and 13C NMR of compound Using ChemDraw?|Chemical Science Teaching|. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of (2,4-Dimethylphenyl)(4-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of the novel diarylmethanol compound, (2,4-Dimethylphenyl)(4-fluorophenyl)methanol. In the absence of direct experimental data for this specific molecule, this guide leverages established principles of mass spectrometry and comparative data from structurally analogous compounds to provide a robust predictive model of its fragmentation behavior. By examining the fragmentation of benzhydrol, bis(4-fluorophenyl)methanol, and related substituted aromatic alcohols, we elucidate the key fragmentation pathways, including benzylic cleavage, rearrangements, and the influence of fluorine and methyl substituents. This comparative approach offers valuable insights for researchers engaged in the structural characterization of novel diarylmethanol derivatives and related small molecules in drug discovery and development.

Introduction: The Significance of Diaryl- and Triarylmethanols in Medicinal Chemistry

Diaryl- and triarylmethanol scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Their unique three-dimensional conformations allow for precise interactions with biological targets. The structural elucidation of novel derivatives within this class is paramount for understanding structure-activity relationships (SAR) and optimizing drug candidates. Mass spectrometry, particularly with electron ionization (EI), is a cornerstone technique for this purpose, providing a fragmentation "fingerprint" that reveals intricate structural details.[1] This guide focuses on predicting and understanding the EI-MS fragmentation of this compound, a compound featuring key substitutions that influence its fragmentation behavior.

Predicted Fragmentation Pattern of this compound

The molecular weight of this compound is 230.29 g/mol . Upon electron ionization, the molecule is expected to form a molecular ion (M⁺•) at m/z 230. The fragmentation of this molecular ion is predicted to proceed through several key pathways, driven by the stability of the resulting carbocations and neutral losses.

Major Predicted Fragmentation Pathways

The primary fragmentation pathways for this compound are anticipated to involve:

  • Benzylic Cleavage: The C-C bond cleavage at the benzylic position is a dominant fragmentation pathway for diarylmethanols, leading to the formation of stable, resonance-stabilized carbocations.

  • Loss of Water (Dehydration): A common fragmentation route for alcohols, resulting in an [M-18]⁺• ion.

  • Fragmentation of the Aromatic Rings: Subsequent fragmentation of the primary fragment ions can involve losses of small neutral molecules or radicals from the aromatic rings.

The following diagram illustrates the predicted major fragmentation pathways:

fragmentation_pathway M M⁺• This compound m/z 230 F1 [M-H₂O]⁺• m/z 212 M->F1 - H₂O F2 [(4-fluorophenyl)CH]⁺ m/z 109 M->F2 - •(C₈H₉) F3 [(2,4-dimethylphenyl)CH]⁺ m/z 119 M->F3 - •(C₆H₄F) F5 [C₆H₄F]⁺ m/z 95 F2->F5 - C F4 [C₇H₇]⁺ (Tropylium ion) m/z 91 F3->F4 - C₂H₂

Caption: Predicted major fragmentation pathways of this compound.

Interpretation of Key Predicted Fragments
m/z Predicted Ion Structure Formation Pathway Significance
230[(C₁₅H₁₅FO)]⁺•Molecular IonConfirms the molecular weight of the compound.
212[M-H₂O]⁺•Loss of a water molecule from the molecular ion.A characteristic fragmentation for alcohols.[2]
119[(2,4-dimethylphenyl)CH]⁺Benzylic cleavage with loss of the 4-fluorophenyl radical.Indicates the presence of the 2,4-dimethylphenyl moiety.
109[(4-fluorophenyl)CH]⁺Benzylic cleavage with loss of the 2,4-dimethylphenyl radical.Indicates the presence of the 4-fluorophenyl moiety.
91[C₇H₇]⁺Rearrangement and loss of acetylene from the m/z 119 fragment.Formation of the stable tropylium ion, a common fragment for alkylbenzenes.[1]
95[C₆H₄F]⁺Loss of a carbon atom from the m/z 109 fragment.A characteristic fragment for fluorinated benzene derivatives.

Comparative Fragmentation Analysis

To validate the predicted fragmentation pattern, we will compare it with the known fragmentation of structurally related compounds.

Benzhydrol (Diphenylmethanol)

Benzhydrol is the parent diarylmethanol. Its fragmentation provides a baseline for understanding the behavior of the diarylmethanol core.

  • Molecular Ion (M⁺•): m/z 184

  • Key Fragments:

    • m/z 167 ([M-OH]⁺): Loss of the hydroxyl radical.

    • m/z 105 ([C₆H₅CO]⁺): Benzoyl cation, formed through rearrangement.

    • m/z 77 ([C₆H₅]⁺): Phenyl cation.

The fragmentation of benzhydrol is dominated by cleavages that lead to stable aromatic cations.

Bis(4-fluorophenyl)methanol
  • Predicted Molecular Ion (M⁺•): m/z 220

  • Predicted Key Fragments:

    • m/z 203 ([M-OH]⁺): Loss of the hydroxyl radical.

    • m/z 123 ([FC₆H₄CO]⁺): 4-Fluorobenzoyl cation.

    • m/z 95 ([C₆H₄F]⁺): 4-Fluorophenyl cation.

The presence of the fluorine atom is expected to direct fragmentation towards the formation of fluorine-containing cations.

(2,4-Dimethylphenyl)methanol

This hypothetical mono-aryl methanol allows for the examination of the fragmentation of the 2,4-dimethylphenyl group.

  • Predicted Molecular Ion (M⁺•): m/z 136

  • Predicted Key Fragments:

    • m/z 119 ([M-OH]⁺): Loss of the hydroxyl radical, leading to the stable benzylic cation.

    • m/z 105 ([M-CH₃-H₂O]⁺•): Loss of a methyl group and water.

    • m/z 91 ([C₇H₇]⁺): Tropylium ion, formed via rearrangement.

The fragmentation is expected to be heavily influenced by the formation of the stable tropylium ion.

Comparative Summary
Compound Molecular Ion (m/z) Key Fragment 1 (m/z) Key Fragment 2 (m/z) Key Fragment 3 (m/z)
This compound (Predicted)23011910991
Benzhydrol18416710577
Bis(4-fluorophenyl)methanol (Predicted)22020312395
(2,4-Dimethylphenyl)methanol (Predicted)13611910591

This comparison highlights how the substituents on the aromatic rings direct the fragmentation pathways. The fluorine atom in this compound leads to the characteristic m/z 109 and 95 fragments, while the dimethylphenyl group is responsible for the m/z 119 and 91 fragments.

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)

This section provides a standardized protocol for the EI-MS analysis of diarylmethanol compounds.

Instrumentation
  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

  • Capillary GC column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5MS, DB-5MS).

Sample Preparation
  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS Parameters
Parameter Setting Rationale
Injector Temperature 250 °CEnsures efficient volatilization of the analyte.
Injection Volume 1 µLA standard volume for capillary GC.
Carrier Gas HeliumInert and provides good chromatographic resolution.
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 minSeparates the analyte from solvent and impurities.
Ion Source Temperature 230 °CA standard temperature for EI sources.
Electron Energy 70 eVThe standard energy for EI, which produces reproducible fragmentation patterns and allows for library matching.[3]
Mass Range m/z 40-400Covers the expected molecular ion and fragment ions.
Data Analysis
  • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

  • Extract the mass spectrum for the analyte peak.

  • Identify the molecular ion peak and major fragment ions.

  • Propose fragmentation pathways consistent with the observed spectrum and known fragmentation rules for aromatic alcohols.[4]

The following workflow diagram outlines the experimental process:

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Dissolve Dissolve Sample (1 mg/mL) Filter Filter Sample (0.22 µm) Dissolve->Filter Inject Inject Sample (1 µL) Filter->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis Ionize->Detect TIC Identify Peak in TIC Detect->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Interpret Interpret Fragmentation Spectrum->Interpret

Caption: Experimental workflow for EI-MS analysis of diarylmethanols.

Conclusion

The predicted EI-MS fragmentation pattern of this compound provides a valuable roadmap for its structural characterization. The key fragmentation pathways, dominated by benzylic cleavage and influenced by the specific substituents, are expected to yield a unique mass spectrum. By comparing this predicted pattern with the known fragmentation of related diarylmethanols, researchers can confidently identify and characterize this and other novel compounds in this important chemical class. The provided experimental protocol offers a standardized approach for obtaining high-quality mass spectral data for these molecules.

References

  • PubChem. (n.d.). Benzhydrol. National Center for Biotechnology Information. Retrieved from [Link]

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  • NIST. (n.d.). 2,4-Dimethylphenol. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1-(2,4-Dimethylphenyl)ethanol. NIST Chemistry WebBook. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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A Comparative Guide to the Infrared Spectrum of (2,4-Dimethylphenyl)(4-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences, providing a rapid, non-destructive method for identifying functional groups and elucidating molecular structures.[1][2] The principle of IR spectroscopy lies in the interaction of infrared radiation with a molecule, causing its constituent bonds to vibrate at specific, quantized frequencies.[3] These vibrations—stretching, bending, scissoring, and wagging—result in an absorption spectrum that serves as a unique molecular "fingerprint."[1]

This guide provides an in-depth analysis and comparison of the expected Fourier-Transform Infrared (FTIR) spectroscopy peaks for (2,4-Dimethylphenyl)(4-fluorophenyl)methanol. This compound, a substituted diarylmethanol (benzhydrol), possesses a complex arrangement of functional groups, including a secondary alcohol, two distinct aromatic substitution patterns, and a carbon-fluorine bond. Understanding its spectral features is crucial for researchers in synthesis, quality control, and drug development for confirming identity, assessing purity, and studying intermolecular interactions.

Structural Deconstruction and Predicted Spectral Features

To accurately predict the IR spectrum, we must first deconstruct the molecule into its vibrating components:

  • Hydroxyl Group (O-H): The alcohol moiety is perhaps the most conspicuous feature in an IR spectrum.

  • Carbon-Oxygen Bond (C-O): The single bond connecting the central carbon to the hydroxyl group.

  • Carbon-Hydrogen Bonds (C-H): These are present in three distinct environments: aromatic (sp² C-H), methyl (sp³ C-H), and the tertiary methine (sp³ C-H).

  • Aromatic Rings (C=C): Two phenyl rings with different substitution patterns.

  • Carbon-Fluorine Bond (C-F): An aryl-fluoride bond on one of the phenyl rings.

The Hydroxyl and C-H Stretching Region (4000 cm⁻¹ - 2800 cm⁻¹)

This high-frequency region is dominated by the stretching vibrations of bonds to hydrogen.

  • O-H Stretching: For alcohols in the condensed phase (solid or neat liquid), intermolecular hydrogen bonding causes the O-H stretching vibration to appear as a strong and characteristically broad absorption band.[4][5] For this compound, this peak is expected between 3200-3500 cm⁻¹ .[6][7] The broadness arises from the population of molecules existing in a variety of hydrogen-bonded states, each with a slightly different bond strength and, consequently, a different absorption frequency.[8] In a very dilute solution using a non-polar solvent, a sharper, weaker "free" O-H band might also be observed between 3610-3640 cm⁻¹.[9]

  • Aromatic C-H Stretching: The stretching of C-H bonds on the two aromatic rings involves sp²-hybridized carbons. These absorptions occur at slightly higher frequencies than their sp³ counterparts and are typically found between 3000-3100 cm⁻¹ .[10] These peaks are usually of weak to medium intensity and may appear as small, sharp shoulders on the higher frequency side of the alkyl C-H stretching bands.

  • Alkyl C-H Stretching: The methyl (CH₃) groups on the dimethylphenyl ring give rise to strong, sharp absorption bands just below 3000 cm⁻¹.[6] Expect to see symmetric and asymmetric stretching vibrations in the 2850-2980 cm⁻¹ region. The tertiary C-H stretch of the central carbon is typically very weak and is often obscured by the stronger methyl and aromatic signals.

The Aromatic Overtone and Double Bond Region (2000 cm⁻¹ - 1400 cm⁻¹)

This region provides key information about the aromatic systems within the molecule.

  • Aromatic Overtones: A series of weak combination and overtone bands typically appear between 1660-2000 cm⁻¹ .[10][11] The pattern of these weak absorptions can be diagnostic of the substitution pattern on the aromatic rings.[12] While often difficult to interpret, their presence is a clear indicator of aromaticity.

  • Aromatic C=C Stretching: The stretching vibrations within the phenyl rings produce a series of medium to sharp bands between 1450-1610 cm⁻¹ .[13][14] It is common to observe two or three distinct peaks in this area. For this molecule, expect prominent absorptions near 1600 cm⁻¹ and 1500 cm⁻¹ , which are characteristic of aromatic ring systems.[11]

The Fingerprint Region (< 1400 cm⁻¹)

This region is often complex, containing a multitude of stretching and bending vibrations that are unique to the molecule as a whole.[15] For this compound, several highly diagnostic peaks are expected here.

  • C-O Stretching: As a secondary alcohol, the molecule will exhibit a strong C-O stretching vibration. This peak is anticipated in the 1075-1150 cm⁻¹ range.[16] Its high intensity is due to the large change in dipole moment during the vibration of the polar C-O bond.[17]

  • C-F Stretching: The stretching of the aryl carbon-fluorine bond gives rise to a very strong and intense absorption, typically located between 1100-1260 cm⁻¹ .[18] This band is a key marker for the fluorophenyl group. Due to its intensity and position, it may overlap with the C-O stretching band, potentially resulting in a single, very strong, and broad absorption in this region.

  • Out-of-Plane (OOP) C-H Bending: These strong absorptions are highly characteristic of the aromatic substitution pattern.[19]

    • 4-Fluorophenyl Ring (1,4-disubstituted): This "para" substitution pattern gives rise to a strong C-H wagging band between 800-860 cm⁻¹ .[20][21] This is a reliable indicator for para-substitution.

    • 2,4-Dimethylphenyl Ring (1,2,4-trisubstituted): This pattern typically results in a strong absorption band between 800-840 cm⁻¹ due to the two adjacent hydrogens on the ring.[22] It can be challenging to resolve this from the para-substitution peak, but subtle differences in shape or the presence of other weaker bands may allow for differentiation.

Comparative Data Summary

The following table summarizes the predicted key IR absorption peaks for this compound, providing a quick reference for spectral analysis.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityShape / Comments
O-H Stretch (Hydrogen-Bonded)3200 - 3500StrongVery Broad
Aromatic C(sp²)-H Stretch3000 - 3100Weak-MediumSharp, often multiple peaks
Alkyl C(sp³)-H Stretch2850 - 2980StrongSharp
Aromatic C=C Ring Stretch1450 - 1610MediumSharp, multiple bands expected
Aryl C-F Stretch1100 - 1260StrongSharp; may overlap with C-O stretch
Secondary Alcohol C-O Stretch1075 - 1150StrongSharp; may overlap with C-F stretch
C-H Out-of-Plane Bend (1,4-subst.)800 - 860StrongSharp; Confirms para-substitution on the fluorophenyl ring
C-H Out-of-Plane Bend (1,2,4-subst.)800 - 840StrongSharp; Confirms trisubstitution on the dimethylphenyl ring. May overlap with the para-substitution peak.[22]

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a modern FTIR sampling technique ideal for analyzing solid powders and films with minimal sample preparation.[23][24]

Objective: To obtain a high-quality mid-infrared spectrum of solid this compound.

Materials:

  • FTIR Spectrometer equipped with a diamond or zinc selenide ATR accessory.

  • This compound, solid sample (a few milligrams).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes (e.g., Kimwipes).

Procedure:

  • System Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Repeat with a dry wipe to ensure the crystal is clean and free of any residual solvent or contaminants.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, secure the pressure anvil but do not apply pressure.

    • In the instrument control software, initiate the command to collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be subtracted from the sample spectrum.[25]

  • Sample Application:

    • Retract the pressure anvil.

    • Using a clean spatula, place a small amount of the solid this compound sample onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal surface (typically 1-2 mm in diameter).[25]

  • Applying Pressure:

    • Carefully lower the pressure anvil until it makes contact with the solid sample.

    • Apply consistent pressure to the sample using the anvil's torque knob or lever mechanism. This ensures intimate contact between the sample and the ATR crystal, which is critical for obtaining a strong, high-quality spectrum.[26]

  • Sample Spectrum Acquisition:

    • Initiate the "Collect Sample" command in the software. The instrument will scan the sample, ratio the resulting interferogram against the stored background interferogram, and perform a Fourier transform to generate the final infrared spectrum.

  • Data Analysis: The resulting spectrum (plotted as % Transmittance or Absorbance vs. Wavenumber) can now be analyzed. Identify the key peaks and compare them to the predicted values in the table above.

  • Cleanup:

    • Retract the pressure anvil and carefully remove the bulk of the solid sample with the spatula.

    • Clean the ATR crystal surface as described in Step 2 to prepare the instrument for the next user.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the ATR-FTIR experimental protocol.

ATR_FTIR_Workflow ATR-FTIR Experimental Workflow cluster_prep Preparation cluster_measurement Measurement cluster_post Post-Analysis start Start clean_crystal Clean ATR Crystal (Isopropanol & Wipe) start->clean_crystal collect_bg Collect Background Spectrum (Empty Crystal) clean_crystal->collect_bg apply_sample Apply Solid Sample to Crystal collect_bg->apply_sample apply_pressure Apply Pressure (Ensure Good Contact) apply_sample->apply_pressure collect_sample Collect Sample Spectrum apply_pressure->collect_sample analyze Analyze Spectrum (Identify Peaks) collect_sample->analyze cleanup Clean ATR Crystal & Anvil analyze->cleanup end End cleanup->end

Caption: A flowchart of the ATR-FTIR experimental workflow.

Conclusion

The infrared spectrum of this compound is rich with diagnostic information. The key identifying features are a strong, broad O-H stretch around 3200-3500 cm⁻¹, characteristic C-H stretches for both aromatic and alkyl groups, and a complex fingerprint region. Within this fingerprint region, the combination of a strong C-O stretch, a very strong C-F stretch, and distinct out-of-plane bending bands for 1,4- and 1,2,4-aromatic substitution provides a definitive confirmation of the molecule's intricate structure. By comparing an experimentally obtained spectrum with this guide, researchers can confidently verify the identity and structural integrity of this compound.

References

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  • University of Vienna. (n.d.). 5.3.2 Benzene and its derivatives. [Link]

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